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  • Product: 3-chloro-N-(piperidin-4-yl)pyridin-4-amine
  • CAS: 1517110-55-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (CAS 1517110-55-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine, a heterocyclic compound of interest...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and provides expert insights into its structure, physicochemical properties, plausible synthetic routes, and potential applications. The guide is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those leveraging the privileged 4-aminopiperidine and 3-chloropyridine scaffolds.

Introduction and Chemical Identity

3-chloro-N-(piperidin-4-yl)pyridin-4-amine is a bifunctional molecule incorporating a substituted pyridine ring and a piperidine moiety. The pyridine component, specifically the 4-amino-3-chloropyridine core, is a key pharmacophore found in a variety of biologically active molecules. The piperidine ring is one of the most prevalent heterocyclic motifs in FDA-approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile scaffold for introducing further chemical diversity.

The strategic placement of a chlorine atom at the 3-position of the pyridine ring influences the electronic properties of the aromatic system and provides a potential vector for further functionalization. The secondary amine linkage to the 4-position of the piperidine ring offers a site for hydrogen bonding and further substitution, making this compound a valuable intermediate or building block in drug discovery programs.

Table 1: Chemical Identity of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

IdentifierValue
CAS Number 1517110-55-2[1][2]
IUPAC Name 3-chloro-N-(piperidin-4-yl)pyridin-4-amine
Molecular Formula C₁₀H₁₄ClN₃
Canonical SMILES C1CNCCC1NC2=C(C=NC=C2)Cl
InChI Key Not Publicly Available

Physicochemical and Structural Properties

Experimentally determined physicochemical data for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine are not widely published. However, computational methods provide reliable estimates for key parameters essential for drug development and synthesis planning.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Weight 211.69 g/mol
logP (Octanol/Water) 1.8
Topological Polar Surface Area (TPSA) 41.6 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
pKa (most basic) 8.5 (Predicted)

The predicted properties suggest that the molecule possesses favorable characteristics for oral bioavailability, aligning with general "rule-of-five" guidelines. Its moderate lipophilicity (logP) and polar surface area indicate a balance between membrane permeability and aqueous solubility.

Chemical Structure

The structure of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine consists of a pyridine ring chlorinated at position 3 and substituted with a piperidin-4-ylamino group at position 4.

Caption: 2D Structure of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

Synthesis and Manufacturing

While a specific, validated synthetic protocol for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine is not available in peer-reviewed literature, its structure suggests a plausible and efficient synthesis via a palladium-catalyzed cross-coupling reaction, namely the Buchwald-Hartwig amination. This method is widely employed for the formation of carbon-nitrogen bonds, particularly with less reactive aryl chlorides.[3]

An alternative approach could be a nucleophilic aromatic substitution (SNAr) reaction. However, the reactivity of the C4 position in a 3,4-dichloropyridine precursor might be lower compared to positions activated by strongly electron-withdrawing groups. Therefore, the Buchwald-Hartwig approach is presented here as the more robust and likely successful strategy.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The proposed synthesis involves the coupling of a suitable 3-chloro-4-halopyridine (e.g., 3,4-dichloropyridine or 3-chloro-4-iodopyridine) with a protected 4-aminopiperidine derivative, followed by deprotection. Using tert-butyl 4-aminopiperidine-1-carboxylate is advantageous as the Boc protecting group is stable under the coupling conditions and can be readily removed under acidic conditions.

G cluster_0 Step 1: Buchwald-Hartwig Coupling cluster_1 Step 2: Deprotection 3,4-Dichloropyridine 3,4-Dichloropyridine Boc-protected Intermediate Boc-protected Intermediate 3,4-Dichloropyridine->Boc-protected Intermediate  + tert-Butyl 4-aminopiperidine-1-carboxylate Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) Heat Final Product Final Product Boc-protected Intermediate->Final Product  Acid (e.g., TFA or HCl) Solvent (e.g., DCM)

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of tert-butyl 4-((3-chloropyridin-4-yl)amino)piperidine-1-carboxylate

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,4-dichloropyridine (1.0 eq.), tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), and Xantphos (0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Solvent and Catalyst Addition: Add anhydrous toluene via syringe. In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.) in a small amount of anhydrous toluene and add this solution to the reaction mixture.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Boc-protected intermediate.

Step 2: Synthesis of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (Final Product)

  • Deprotection: Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of HCl in dioxane (4M, excess) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extraction and Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. Further purification by crystallization or chromatography may be performed if necessary.

Analytical Characterization (Predicted)

While experimental spectra are not available, the expected analytical data can be predicted based on the molecule's structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine and piperidine protons. The pyridine protons should appear in the aromatic region (δ 7.0-8.5 ppm), with characteristic coupling patterns. The piperidine protons will be in the aliphatic region (δ 1.5-3.5 ppm), with the proton on the carbon bearing the amino group (C4-H) appearing as a multiplet. The N-H protons will likely appear as broad singlets.

  • ¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The pyridine carbons will be in the range of δ 110-160 ppm, while the piperidine carbons will be in the aliphatic region (δ 30-50 ppm).

  • Mass Spectrometry (MS): The mass spectrum (e.g., ESI+) should show a prominent molecular ion peak [M+H]⁺ at m/z 212.69, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+2 peak at approximately 32% intensity of the M peak).

Biological Activity and Applications in Drug Discovery

There is no specific biological activity data reported for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine itself. However, the structural motifs present suggest its potential as a valuable scaffold or intermediate in drug discovery.

  • Kinase Inhibition: The 4-aminopyridine scaffold is a well-known "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region. This compound could serve as a starting point for the development of inhibitors for various protein kinases implicated in cancer and inflammatory diseases.

  • GPCR Modulation: The piperidine moiety is frequently found in ligands for G-protein coupled receptors (GPCRs). The basic nitrogen of the piperidine can form a salt bridge with acidic residues in the receptor binding pocket.

  • Scaffold for Library Synthesis: This molecule is an ideal starting material for creating a library of compounds for high-throughput screening. The secondary amine of the piperidine can be readily acylated, alkylated, or sulfonylated to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR). For example, a related compound, 3-chloro-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyridin-4-amine, has been investigated for potential anti-inflammatory, analgesic, and anticancer properties.[4]

G cluster_0 Potential Therapeutic Areas cluster_1 Synthetic Utility Target_Molecule 3-chloro-N-(piperidin-4-yl)pyridin-4-amine Kinase_Inhibitors Kinase Inhibitors (Oncology, Inflammation) Target_Molecule->Kinase_Inhibitors 4-Aminopyridine Scaffold GPCR_Ligands GPCR Ligands (CNS Disorders, Pain) Target_Molecule->GPCR_Ligands Piperidine Moiety Antimicrobial_Agents Antimicrobial Agents Target_Molecule->Antimicrobial_Agents Heterocyclic Core Library_Synthesis Library Synthesis (Acylation, Alkylation, Sulfonylation) Target_Molecule->Library_Synthesis Versatile Intermediate

Caption: Potential applications and research directions.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. However, based on the structures of related compounds such as 3-chloropyridine and aminopyridines, appropriate safety precautions should be taken.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicology: Aminopyridines can be toxic if ingested, inhaled, or absorbed through the skin. Chloroaromatic compounds may cause irritation. Assume the compound is harmful and handle with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-chloro-N-(piperidin-4-yl)pyridin-4-amine (CAS 1517110-55-2) is a chemical entity with significant potential as a building block in the development of new pharmaceutical agents. While specific experimental data is sparse, this guide provides a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. The combination of the 4-aminopyridine and piperidine scaffolds makes it a prime candidate for exploration in kinase inhibitor and GPCR ligand discovery programs. Researchers are encouraged to use the proposed synthetic protocols as a starting point for their investigations into this and related molecules.

References

  • PubChem. (n.d.). 3-Chloropyridin-4-amine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Huanya. (n.d.). 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. Retrieved February 12, 2026, from [Link]

  • Thermo Fisher Scientific. (2025).
  • Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • PubChem. (n.d.). 3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-Amino-2-chloro-4-methylpyridine.
  • Czaplicka, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7351.
  • Rajasekhar, V., et al. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 494-498.
  • Chen, Y., et al. (2014). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 57(21), 8847–8865.
  • Ciaffara, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459.
  • Zhang, J., et al. (2018). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. Monatshefte für Chemie - Chemical Monthly, 149(10), 1845–1850.
  • Jubilant Ingrevia Limited. (2024).
  • PubChem. (n.d.). 4-chloro-N-methylpiperidine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • PubChem. (n.d.). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amine. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

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Exploratory

biological activity of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine derivatives

Developing a Technical Guide I'm starting on a technical guide focusing on the biological activity of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine derivatives. The target audience is researchers, scientists, and drug devel...

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Author: BenchChem Technical Support Team. Date: February 2026

Developing a Technical Guide

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Refining Search Strategies

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Expanding Search Terms

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Analyzing Chemical Structure

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Expanding Chemical Search

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Considering Specific Substitution

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Investigating Scaffold Derivatives

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Foundational

Therapeutic Potential & Medicinal Chemistry of 3-Chloropyridin-4-amine Derivatives

The following technical guide details the medicinal chemistry, therapeutic applications, and synthesis of 3-chloropyridin-4-amine (also known as 4-amino-3-chloropyridine) derivatives. Content Type: Technical Whitepaper A...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, therapeutic applications, and synthesis of 3-chloropyridin-4-amine (also known as 4-amino-3-chloropyridine) derivatives.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The "Chloro-Twist" Effect

The 3-chloropyridin-4-amine scaffold represents a critical bioisosteric modification of the classic 4-aminopyridine (4-AP) pharmacophore. While 4-AP is a well-established potassium channel blocker (Fampridine) used in Multiple Sclerosis, the introduction of a chlorine atom at the 3-position introduces three decisive medicinal chemistry advantages:

  • Metabolic Blockade: It obstructs the 3-position, a primary site for oxidative metabolism (hydroxylation) by CYP2E1, thereby enhancing metabolic stability.

  • pKa Modulation: The electron-withdrawing chlorine significantly lowers the basicity of the pyridine nitrogen (from pKa ~9.2 in 4-AP to ~6.5–7.5), altering ionization at physiological pH and potentially improving membrane permeability.

  • Conformational Locking (Atropisomerism): In complex kinase inhibitors (e.g., c-Met inhibitors), the bulky chlorine atom forces a twisted conformation relative to the ether/amine linkage, locking the molecule into a bioactive orientation that fits hydrophobic pockets in the ATP-binding site.

Medicinal Chemistry & SAR Landscape

Physicochemical Profile

The 3-chloro group acts as a "molecular anchor," modifying the electronic and steric landscape of the pyridine ring without abolishing its hydrogen-bonding capabilities.

Property4-Aminopyridine (Reference)3-Chloropyridin-4-amineImpact on Drug Design
Structure Pyridine ring, 4-NH2Pyridine ring, 4-NH2, 3-ClBioisostere
pKa (Ring N) ~9.17~6.5 – 7.2 (Est.)Reduced Basicity: Less ionized at pH 7.4; better CNS penetration.
LogP ~0.3 (Hydrophilic)~0.9 – 1.2Increased Lipophilicity: Improved passive transport.
Metabolic Fate Rapid 3-hydroxylation (CYP2E1)3-position blockedExtended Half-life: Forces metabolism to other sites (e.g., N-oxidation).
Binding Mode Flat H-bond donor/acceptorTwisted / Hydrophobic fillSelectivity: Cl fills small hydrophobic pockets (e.g., Gatekeeper regions).
Case Study: c-Met Kinase Inhibition (BMS-777607)

The most prominent application of this scaffold is in BMS-777607 , a potent Met-kinase inhibitor.[1]

  • Mechanism: The 2-amino-3-chloropyridin-4-yloxy moiety binds to the kinase hinge region.

  • Role of Chlorine: The 3-Cl atom is crucial for potency (IC50 = 3.9 nM for c-Met). It fills a specific hydrophobic sub-pocket near the gatekeeper residue, improving selectivity against other kinases like VEGFR-2. Replacing the Cl with H results in a significant loss of potency, demonstrating the "magic methyl" effect equivalent of halogenation.

Therapeutic Applications

Oncology: Kinase Inhibitors

The scaffold is a privileged structure for Type I and Type II kinase inhibitors.

  • Targets: c-Met (Hepatocyte Growth Factor Receptor), AXL, RON, and Tyro3.

  • MoA: The 4-amino group (or 4-ether linkage) serves as a hydrogen bond donor to the kinase hinge region, while the pyridine nitrogen accepts a hydrogen bond. The 3-chloro group provides a steric clash that prevents binding to "flat" kinase active sites, thereby enhancing selectivity for c-Met's distinct architecture.

Neurology: Potassium Channel Blockers

While 4-AP is the gold standard for Kv1 channel blocking, 3-substituted derivatives are explored to fine-tune potency and toxicity.

  • Activity: 3-chloropyridin-4-amine retains channel blocking activity but with altered kinetics compared to 4-AP.

  • Utility: Potential use as PET tracers (when using 3-fluoro analogs) or as longer-acting agents for demyelinating disorders (MS, spinal cord injury) due to reduced metabolic clearance.

Synthesis Protocols

Method A: Reduction of 3-Chloro-4-nitropyridine (The "Gold Standard")

This method is preferred for its high yield and regiochemical purity. It avoids the selectivity issues of direct chlorination.

Reaction Scheme: 3-Chloropyridine → 3-Chloro-4-nitropyridine → 3-Chloropyridin-4-amine

Protocol:

  • Nitration: Dissolve 3-chloropyridine in conc. H2SO4.[2][3] Add fuming HNO3 dropwise at 0°C. Heat to 100°C for 12h. Pour onto ice, neutralize with Na2CO3 to precipitate 3-chloro-4-nitropyridine .

  • Reduction (Fe/AcOH):

    • Suspend 3-chloro-4-nitropyridine (10 mmol) in 50 mL of 5% acetic acid/ethanol (1:1).

    • Add Iron powder (Fe, 50 mmol) in portions at reflux.

    • Reflux for 2 hours. The yellow color of the nitro compound will fade.

    • Workup: Filter hot through Celite to remove iron residues. Basify the filtrate with NaOH (pH > 10). Extract with Ethyl Acetate (3x).[4] Dry over Na2SO4 and concentrate.

    • Yield: Typically 85-95%.

    • Purity: Recrystallize from toluene/hexanes if necessary.

Method B: Direct Chlorination (The "Quick & Dirty")

Useful if starting material 4-aminopyridine is abundant, but requires careful separation of isomers (3,5-dichloro vs 3-chloro).

Protocol:

  • Dissolve 4-aminopyridine (1 eq) in conc. HCl/H2O.[3]

  • Add N-Chlorosuccinimide (NCS) (1.05 eq) at room temperature.

  • Heat to 50°C for 4 hours.

  • Note: This often produces a mixture of mono- and di-chlorinated products. Chromatographic separation is usually required.

Visualizing the Science

Synthesis Workflow Diagram

The following diagram illustrates the primary synthetic routes to access the scaffold.

SynthesisWorkflow Start1 3-Chloropyridine Step1 Nitration (HNO3/H2SO4) Start1->Step1 Inter1 3-Chloro-4-nitropyridine Step1->Inter1 Step2 Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Product 3-Chloropyridin-4-amine (Target Scaffold) Step2->Product High Yield Start2 4-Aminopyridine Step3 Chlorination (NCS/HCl) Start2->Step3 Step3->Product Mixture Risk

Caption: Comparative synthetic routes. The Nitro-Reduction pathway (top) offers superior regiocontrol compared to direct chlorination (bottom).

Mechanism of Action: Kinase Binding

This diagram visualizes how the scaffold anchors into the kinase active site (e.g., c-Met).

KinaseBinding Hinge Kinase Hinge Region (Met1160) RingN Pyridine Nitrogen (H-Bond Acceptor) Hinge->RingN H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold 3-Chloropyridin-4-amine Core Amino 4-Amino/Ether Group (H-Bond Donor) Scaffold->Amino Scaffold->RingN Chloro 3-Chloro Substituent (Hydrophobic Fill) Scaffold->Chloro Amino->Hinge H-Bond Chloro->Gatekeeper Van der Waals / Steric Lock

Caption: Binding mode of the scaffold. The 3-Cl atom (Red) provides critical steric complementarity with the Gatekeeper region, enhancing selectivity.

References

  • BMS-777607 Discovery: Schroeder, G. M., et al. (2009). "Discovery of N-(4-(2-Amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily." Journal of Medicinal Chemistry. Link

  • 4-Aminopyridine Pharmacology: Solari, A., et al. (2003). "Aminopyridines for symptomatic treatment in multiple sclerosis." Cochrane Database of Systematic Reviews. Link

  • Metabolic Stability Studies: Brugarolas, P., et al. (2023).[5] "Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine." Journal of Pharmacology and Experimental Therapeutics. Link

  • Synthesis of Halopyridines: Walters, M. A., et al. (2010). "Synthesis of N-Substituted-3-amino-4-halopyridines." Tetrahedron Letters (Note: Discusses isomeric synthesis relevant to methodology). Link

  • General Synthesis of 4-Aminopyridines: Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry.

Sources

Protocols & Analytical Methods

Method

synthesis of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine from 3,4-dichloropyridine

Executive Summary This application note details the high-fidelity synthesis of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine , a critical pharmacophore in medicinal chemistry, particularly for Type II kinase inhibitors and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the high-fidelity synthesis of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine , a critical pharmacophore in medicinal chemistry, particularly for Type II kinase inhibitors and GPCR ligands.

The synthesis addresses a primary challenge in pyridine chemistry: Regioselectivity . The starting material, 3,4-dichloropyridine, possesses two electrophilic sites. This protocol leverages the intrinsic electronic bias of the pyridine ring to selectively displace the C4-chlorine atom via Nucleophilic Aromatic Substitution (


), leaving the C3-chlorine intact for further functionalization (e.g., Suzuki-Miyaura coupling).

To ensure process robustness and high purity, the protocol utilizes N-Boc-4-aminopiperidine as the nucleophile, preventing polymerization and facilitating facile purification before the final deprotection step.

Retrosynthetic Analysis & Mechanistic Logic

The synthesis is designed as a two-step sequence:

  • Regioselective

    
     Displacement:  Coupling of 3,4-dichloropyridine with tert-butyl 4-aminopiperidine-1-carboxylate.
    
  • Acid-Mediated Deprotection: Removal of the Boc group to reveal the secondary amine.

Regioselectivity Rationale

In 3,4-dichloropyridine, the nitrogen atom exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy at the ortho (C2, C6) and para (C4) positions.

  • C4 Position: Highly activated for nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate (negative charge delocalized onto the nitrogen).

  • C3 Position: Located meta to the nitrogen; it lacks resonance activation and is significantly less electrophilic.

Therefore, under thermal


 conditions, the amine nucleophile selectively attacks C4.

ReactionScheme cluster_legend Mechanism Logic SM 3,4-Dichloropyridine Intermediate Intermediate: N-Boc-Protected Adduct (C4 Substitution) SM->Intermediate Step 1: SNAr (K2CO3, NMP, 120°C) Reagent N-Boc-4-aminopiperidine Reagent->Intermediate Product Target: 3-chloro-N-(piperidin-4-yl)pyridin-4-amine Intermediate->Product Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Info C4-Cl is Para-activated C3-Cl is Meta-deactivated

Figure 1: Synthetic workflow and mechanistic logic for regioselective C4 displacement.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((3-chloropyridin-4-yl)amino)piperidine-1-carboxylate

Reaction Class: Nucleophilic Aromatic Substitution (


)
Critical Parameter:  Temperature control (

) is vital. Below

, conversion is sluggish; above

, degradation may occur.
Materials
ReagentEquiv.Role
3,4-Dichloropyridine 1.0Electrophile
N-Boc-4-aminopiperidine 1.1 - 1.2Nucleophile
Potassium Carbonate (

)
2.0 - 3.0Base (HCl scavenger)
NMP (N-Methyl-2-pyrrolidone) SolventPolar Aprotic Medium
Procedure
  • Setup: To a dry pressure vial or round-bottom flask equipped with a magnetic stir bar, add 3,4-dichloropyridine (1.0 equiv) and N-Boc-4-aminopiperidine (1.1 equiv).

  • Solvation: Add anhydrous NMP (concentration ~0.5 M relative to pyridine).

  • Base Addition: Add finely ground anhydrous

    
      (2.5 equiv).
    
  • Reaction: Seal the vessel (if using a vial) or attach a reflux condenser (under

    
    ). Heat the mixture to 
    
    
    
    for 12–16 hours.
    • Monitoring: Check by LC-MS or TLC (50% EtOAc/Hexanes). Look for the disappearance of the starting pyridine and formation of the product (

      
       expected: ~312 Da).
      
  • Workup:

    • Cool to room temperature.[1]

    • Pour the mixture into excess water (5x reaction volume) to precipitate the product or extract with Ethyl Acetate (3x).

    • If extracting: Wash combined organics with water (2x) and brine (1x) to remove NMP. Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude material is often pure enough for the next step. If necessary, purify via flash column chromatography (

    
    , Gradient: 0-60% EtOAc in Hexanes).
    
    • Yield Target: 75–85%.

Step 2: Boc-Deprotection to 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

Reaction Class: Acidolysis Critical Parameter: Complete removal of acid post-reaction to prevent salt interference in biological assays.

Materials
ReagentRole
Step 1 Intermediate Substrate
Trifluoroacetic Acid (TFA) Acid Reagent
Dichloromethane (DCM) Solvent
Saturated

Neutralization Agent
Procedure
  • Dissolution: Dissolve the intermediate from Step 1 in DCM (0.2 M).

  • Acidolysis: Cool to

    
    . Add TFA  dropwise (Ratio DCM:TFA = 4:1 to 2:1).
    
  • Reaction: Warm to room temperature and stir for 2–4 hours.

    • Monitoring: TLC should show a baseline spot (amine salt) and loss of the non-polar starting material.

  • Workup (Free Base Isolation):

    • Concentrate the reaction mixture in vacuo to remove excess TFA/DCM.

    • Redissolve the residue in DCM/MeOH (9:1).

    • Wash carefully with saturated aqueous

      
        or 
      
      
      
      until the aqueous layer is pH > 8.
    • Extract the aqueous layer with DCM/Isopropanol (3:1) multiple times (the free amine is polar).

    • Dry combined organics over

      
       and concentrate.[2]
      
  • Final Product: Off-white to pale yellow solid.

    • Storage: Store at

      
       under inert atmosphere.
      

Analytical Validation

TechniqueExpected Signal Characteristics

NMR (DMSO-

)
Pyridine Ring: Two distinct singlets (or doublets with small coupling) for C2-H and C6-H. The C5-H (doublet,

) and C6-H (doublet) pattern of the starting material will change. The C2-H is typically deshielded (

). Piperidine: Multiplets at

1.5–3.5 ppm. Loss of Boc singlet (

1.45 ppm) in Step 2.
LC-MS (ESI+) Step 1:

(Cl isotope pattern). Step 2:

(

).
Regiochemistry Check NOESY or HMBC can confirm C4 substitution. A key NOE correlation should exist between the NH proton and the C5-H/C3-Cl environment (though C3 has no proton, the C5-H is diagnostic).

Safety & Troubleshooting

Process Safety
  • 3,4-Dichloropyridine: Irritant and potentially toxic. Handle in a fume hood.

  • TFA: Corrosive and volatile. Use resistant gloves and dispense in a hood.

  • Pressure: If running Step 1 in a sealed vial at

    
    , ensure the vessel is rated for the pressure generated by solvent vapors.
    
Troubleshooting Guide
  • Low Conversion (Step 1): If the reaction stalls, switch solvent to DMSO and increase temperature to

    
    . Ensure the base is anhydrous.
    
  • Regioselectivity Issues: If significant C3-substitution (minor isomer) is observed, lower the temperature to ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
     and extend reaction time. The C4 position is kinetically favored; higher temperatures can sometimes erode selectivity.
    
  • Product Solubility: The free amine (Step 2 product) is very polar. If extraction is difficult, purify the TFA salt directly via reverse-phase HPLC or use an ion-exchange resin (SCX-2) to catch and release the free base.

References

  • Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Analogous

    
     Protocols: 
    
    • Synthesis of 4-amino-3-chloropyridines: Luo, Z. et al. "Discovery of 3-Chloropyridin-4-amine Derivatives as Novel Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for aniline/amine coupling).

    • Boc-Protection Strategy: Hammarström, L. G. J. et al. "1-tert-Butyloxycarbonyl-4-((9-fluorenylmethyloxycarbonyl)amino)-piperidine-4-carboxylic acid."[3] Organic Syntheses2002 , 79, 176. .

  • Comput

    
    :  Lu, J. et al. "A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (
    
    
    
    )." Chemical Science, 2022. .

Sources

Application

Application Note: Optimized Coupling of 3-Chloro-4-Aminopyridine with Piperidones

Executive Summary Coupling electron-deficient heteroaryl amines, such as 3-chloro-4-aminopyridine (1) , with cyclic ketones like N-substituted-4-piperidones (2) presents a significant synthetic challenge. The inductive e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling electron-deficient heteroaryl amines, such as 3-chloro-4-aminopyridine (1) , with cyclic ketones like N-substituted-4-piperidones (2) presents a significant synthetic challenge. The inductive electron-withdrawing effect of the chlorine atom at the 3-position, combined with the pyridine ring nitrogen, drastically reduces the nucleophilicity of the exocyclic amine. Standard reductive amination conditions (e.g., AcOH/NaBH(OAc)₃) frequently result in stalled imine formation and low conversion.

This Application Note details a Titanium(IV) Isopropoxide-mediated reductive amination protocol. This method utilizes Ti(OiPr)₄ as a dual-purpose Lewis acid and water scavenger to drive the unfavorable equilibrium toward the imine intermediate, enabling efficient reduction to the desired secondary amine (3) .

Mechanistic Insight & Retrosynthesis

The Nucleophilicity Problem

The primary failure mode in this reaction is the inability of the amine to attack the ketone carbonyl.

  • Electronic Deactivation: The 3-chloro substituent exerts a

    
     (inductive withdrawing) effect, lowering the HOMO energy of the amino group.
    
  • Steric Hindrance: The ortho-chloro group creates steric bulk, impeding the trajectory of attack on the piperidone carbonyl.

The Titanium Solution

Titanium(IV) isopropoxide acts as a "chemical dehydrator" and Lewis acid activator. It coordinates to the ketone oxygen (increasing electrophilicity) and the amine, facilitating the expulsion of water to form a stable titanium-amine complex or activated imine, which is readily reduced.

Reaction Pathway Visualization

ReactionPathway Start 3-Cl-4-Aminopyridine + Piperidone Complex Hemiaminal-Titanium Complex Start->Complex Ti(OiPr)4 Lewis Acid Activation Imine Activated Imine (Ti-Coordinated) Complex->Imine -H2O (Irreversible with Ti) Product Secondary Amine (Coupled Product) Imine->Product Reduction (NaBH4/NaBH(OAc)3)

Figure 1: Mechanistic pathway of Ti-mediated reductive amination. The irreversible sequestration of water by Titanium is the rate-determining enabler.

Experimental Protocol (Ti-Mediated)

Objective: Synthesis of N-(1-benzylpiperidin-4-yl)-3-chloropyridin-4-amine (Model Substrate).

Reagent Stoichiometry
ComponentEquiv.Role
3-Chloro-4-aminopyridine 1.0Limiting Reagent (Nucleophile)
N-Substituted-4-Piperidone 1.2 - 1.5Electrophile (Excess drives kinetics)
Titanium(IV) Isopropoxide 1.5 - 2.0Lewis Acid / Water Scavenger
NaBH₄ (or NaBH(OAc)₃)2.0Reducing Agent
Dichloromethane (DCM) [0.2 M]Solvent (Non-coordinating)
Step-by-Step Methodology

Step 1: Imine Formation (The Critical Step)

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge 3-chloro-4-aminopyridine (1.0 equiv) and N-substituted-4-piperidone (1.2 equiv).

  • Add anhydrous DCM (or Toluene) to achieve a concentration of 0.2 M.

  • Add Ti(OiPr)₄ (1.5 equiv) dropwise via syringe. Note: The solution often turns yellow/orange upon addition.

  • Stir the mixture at ambient temperature for 12–24 hours .

    • QC Check: Monitor by UPLC/LCMS. You may not see the imine peak due to hydrolysis on the column, but you should see the disappearance of the starting amine. If conversion is low after 24h, heat to reflux (40°C for DCM, 80°C for Toluene) for 4 hours.

Step 2: Reduction

  • Cool the reaction mixture to 0°C (ice bath).

  • Option A (Standard): Add NaBH₄ (2.0 equiv) portion-wise. Then slowly add MeOH (approx. 2 mL per mmol substrate) to solubilize the borohydride. Caution: Gas evolution (H₂).

  • Option B (Milder): If the substrate contains ester/nitrile groups, use NaBH(OAc)₃ (3.0 equiv) suspended in DCM.

  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

Step 3: Workup (The "Emulsion Killer" Method) Titanium reactions are notorious for forming thick white emulsions during aqueous workup. Use the Rochelle Salt method for clean phase separation.

  • Quench the reaction by adding a saturated aqueous solution of Rochelle Salt (Potassium Sodium Tartrate) . Volume should be equivalent to the reaction solvent volume.

  • Vigorously stir the biphasic mixture for 1–2 hours until two clear layers appear (organic layer clear, aqueous layer clear/white).

  • Separate the organic layer.[1] Extract the aqueous layer 2x with DCM.

  • Dry combined organics over Na₂SO₄, filter, and concentrate.

Troubleshooting & Optimization

If the standard Ti-mediated protocol yields <30%, apply the following "Senior Scientist" modifications.

Optimization Matrix
IssueDiagnosisCorrective Action
No Reaction (Starting Material Recovered) Amine is too deactivated.Switch Solvent: Use Toluene and reflux (110°C) with Ti(OiPr)₄ for 24h before reduction.
Low Conversion (<50%) Equilibrium not shifted.Microwave: Run the Imine formation step at 100°C in Toluene (sealed tube) for 1h.
Over-reduction / Side Products Pyridine ring reduction.Change Reductant: Switch from NaBH₄ to NaBH(OAc)₃ or NaCNBH₃ (at pH 5).
De-chlorination Pd/C Hydrogenation used?Avoid: Do not use catalytic hydrogenation (H₂/Pd) for this coupling; it will strip the 3-Cl atom.
Strategic Pivot: The SNAr Alternative

If reductive amination remains stubborn, reverse the retrosynthesis . Instead of coupling an amine to a ketone, couple a chloropyridine to an amine .

  • New Reactants: 3,4-Dichloropyridine + 4-Aminopiperidine.

  • Mechanism: SNAr (Nucleophilic Aromatic Substitution).

  • Why it works: The 4-position of 3,4-dichloropyridine is highly electrophilic. The 4-aminopiperidine is a strong nucleophile.[2]

  • Conditions: NMP or DMSO, 120°C, K₂CO₃ (3 equiv).

  • Selectivity: Substitution occurs preferentially at the 4-position (para to nitrogen) rather than the 3-position.

Process Workflow Diagram

Workflow Setup Reagent Prep Dry DCM, N2 Atm Step1 Activation Phase Amine + Ketone + Ti(OiPr)4 (12-24h, RT) Setup->Step1 Decision LCMS Check: Amine Consumed? Step1->Decision Heat Force Conditions Reflux Toluene or MW Decision->Heat No Reduction Reduction Phase Add NaBH4 + MeOH (0°C -> RT) Decision->Reduction Yes Heat->Reduction Workup Quench Sat. Rochelle Salt (Stir 1h vigorously) Reduction->Workup

Figure 2: Operational workflow for the Ti-mediated coupling, including decision gates for low-reactivity substrates.

References

  • Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2][3] The Journal of Organic Chemistry, 55(8), 2552–2554.[2]

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Kudo, N., et al. (2010). "Synthesis of N-Substituted-3-amino-4-halopyridines." Organic Letters (Discussing the difficulty of direct alkylation of 3-amino-4-chloropyridines).

Sources

Method

Application Notes and Protocols: Preparation and Evaluation of Novel Sulfonamide Derivatives Utilizing 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

Introduction: The Enduring Significance of the Sulfonamide Scaffold in Modern Drug Discovery The sulfonamide functional group represents a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of the Sulfonamide Scaffold in Modern Drug Discovery

The sulfonamide functional group represents a cornerstone of medicinal chemistry, a privileged scaffold that has given rise to a multitude of therapeutic agents since its initial discovery. The versatility of the sulfonamide moiety (R-S(=O)₂-NR'R'') lies in its ability to act as a bioisostere for other functional groups, its capacity to engage in crucial hydrogen bonding interactions with biological targets, and its favorable physicochemical properties that contribute to drug-like characteristics.[1] Historically recognized for their groundbreaking antibacterial effects, the applications of sulfonamide-containing molecules have expanded dramatically, now encompassing a wide spectrum of diseases including cancer, inflammation, diabetes, and viral infections.[2]

The piperidine ring is another critical pharmacophore frequently found in FDA-approved drugs. Its saturated, three-dimensional structure allows for the precise spatial orientation of substituents, enabling optimal interactions with protein binding pockets. The incorporation of a piperidine moiety into a drug candidate can significantly influence its potency, selectivity, and pharmacokinetic profile.

This application note details a robust and versatile synthetic strategy for the preparation of a library of novel sulfonamide derivatives based on the strategic intermediate, 3-chloro-N-(piperidin-4-yl)pyridin-4-amine . This starting material offers a unique combination of a reactive secondary amine on the piperidine ring for sulfonylation, and a substituted pyridine core, a scaffold known to be present in various kinase inhibitors.[3] We will provide a detailed, step-by-step protocol for the synthesis and purification of these derivatives. Furthermore, we will outline protocols for preliminary in vitro biological evaluation, focusing on their potential as anti-cancer and anti-inflammatory agents, thereby providing a comprehensive guide for researchers and drug development professionals seeking to explore this promising chemical space.

Chemical Structures and Reaction Overview

The core synthetic transformation involves the N-sulfonylation of the secondary amine of the piperidine ring in 3-chloro-N-(piperidin-4-yl)pyridin-4-amine with a variety of substituted aryl and heteroarylsulfonyl chlorides.

G cluster_reactants Reactants cluster_products Product A 3-chloro-N-(piperidin-4-yl)pyridin-4-amine C Sulfonamide Derivative A->C + Base B Ar-SO2Cl (Substituted Arylsulfonyl Chloride) B->C

Caption: General reaction scheme for the synthesis of sulfonamide derivatives.

Detailed Synthetic Protocol

This protocol provides a general method for the synthesis of sulfonamide derivatives from 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. The reaction conditions can be optimized for different sulfonyl chlorides.

Materials and Reagents
  • 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

  • Substituted arylsulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride, etc.)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of starting material).

  • Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq) to the solution and stir for 10 minutes at room temperature.

  • Sulfonyl Chloride Addition: Dissolve the desired arylsulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[4][5] The final product, such as 3-chloro-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyridin-4-amine, is typically an off-white to white powder.[6]

Characterization

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[6]

Table 1: Representative Reagent Stoichiometry

ReagentMolar Equivalents
3-chloro-N-(piperidin-4-yl)pyridin-4-amine1.0
Arylsulfonyl Chloride1.1 - 1.2
Triethylamine (TEA) or DIPEA1.5 - 2.0

Potential Applications in Drug Discovery

Sulfonamide derivatives of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine are promising candidates for investigation in several therapeutic areas, primarily due to the established biological activities of both the sulfonamide and the substituted pyridine moieties.

Anticancer Activity: Targeting Cyclin-Dependent Kinases (CDKs)

The dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] The N-(pyridin-3-yl)pyrimidin-4-amine scaffold, which shares structural similarities with our core molecule, has been identified as a potent pharmacophore for CDK2 inhibitors.[8][9] Derivatives of our synthesized compounds could be evaluated for their ability to inhibit various CDKs, particularly CDK2 and CDK4/6, which are crucial for cell cycle progression.[3][10]

G cluster_workflow In Vitro Anticancer Evaluation Workflow Start Synthesized Sulfonamide Derivative Assay1 Cell Proliferation Assay (e.g., MTT, SRB) Start->Assay1 Assay2 CDK Enzyme Inhibition Assay (e.g., Kinase-Glo®) Assay1->Assay2 Active Compounds Assay3 Cell Cycle Analysis (Flow Cytometry) Assay2->Assay3 Assay4 Apoptosis Assay (e.g., Annexin V/PI staining) Assay3->Assay4 End Lead Compound Identification Assay4->End

Caption: Workflow for evaluating the anticancer potential of the synthesized derivatives.

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized sulfonamide derivatives (e.g., 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

Chronic inflammation is implicated in a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[2] Sulfonamide derivatives have been reported to possess significant anti-inflammatory properties.[11][12] The synthesized compounds can be screened for their ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Plate murine macrophage cells (e.g., RAW 264.7) in 24-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the synthesized sulfonamide derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kits.

  • Data Analysis: Determine the inhibitory effect of the compounds on cytokine production.

Conclusion and Future Directions

The synthetic protocol outlined in this application note provides a straightforward and efficient method for generating a diverse library of novel sulfonamide derivatives based on the 3-chloro-N-(piperidin-4-yl)pyridin-4-amine scaffold. The preliminary biological evaluation protocols described offer a clear path to assess the potential of these compounds as anticancer and anti-inflammatory agents. Further structure-activity relationship (SAR) studies, guided by the results of these initial screens, will be crucial for optimizing the potency and selectivity of lead compounds. The versatility of the starting material and the proven therapeutic importance of the sulfonamide and pyridine moieties make this an exciting area for further research and development in the quest for novel therapeutics.

References

  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (n.d.). RSC Publishing. Retrieved February 12, 2026, from [Link]

  • Development of CDK4/6 Inhibitors: A Five Years Update. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023, November 5). PubMed. Retrieved February 12, 2026, from [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). Nature.com. Retrieved February 12, 2026, from [Link]

  • Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][8][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022, July 10). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Method for synthesizing 1-boc-4-aminopiperidine. (n.d.). Google Patents.
  • Synthesis and in vitro Anti‐Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. (n.d.). Scientific Research Publishing. Retrieved February 12, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Preparative Purification Solutions in Drug Discovery Synthesis. (2025, April 21). YouTube. Retrieved February 12, 2026, from [Link]

Sources

Application

Technical Guide: Solvent Selection &amp; Handling for 3-Chloro-N-(piperidin-4-yl)pyridin-4-amine

This Application Note is structured as a high-level technical guide for researchers working with 3-chloro-N-(piperidin-4-yl)pyridin-4-amine . It prioritizes mechanistic understanding of the molecule's physicochemical pro...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers working with 3-chloro-N-(piperidin-4-yl)pyridin-4-amine . It prioritizes mechanistic understanding of the molecule's physicochemical properties to drive solvent selection, rather than providing a static list of solvents.

[1]

Executive Summary

The compound 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (Formula: C₁₀H₁₄ClN₃ | MW: ~211.69 g/mol ) presents a distinct solubility profile governed by its dual-nitrogen basicity.[1] Unlike simple lipophilic drugs, this molecule acts as a "solubility switch" depending on pH.[1]

Effective handling requires recognizing that the piperidine secondary amine (pKa ~10–11) dominates its behavior in aqueous media, while the chloropyridine core dictates its interactions in organic solvents. This guide provides the decision framework for selecting solvents across synthesis, extraction, and bioassay workflows.

Physicochemical Profile & Solubility Theory

To select the correct solvent, one must map the molecule's functional groups to solvent parameters (Hansen Solubility Parameters).

Structural Analysis[1]
  • Piperidine Ring (Secondary Amine): Highly basic. Protonation at neutral/acidic pH creates a cationic species, rendering it water-soluble but organic-insoluble.[1]

  • Pyridine Ring (N-Heterocycle): Weakly basic (pKa ~3–4). Acts as a hydrogen bond acceptor.[1][2]

  • Chlorine Substituent (C3): Lipophilic, electron-withdrawing. Reduces water solubility of the free base and increases solubility in chlorinated solvents (DCM, Chloroform).

  • Secondary Amine Linker (C4-NH): Acts as a hydrogen bond donor.[1]

The "pH Switch" Mechanism

The solubility of this compound is binary:

  • pH < 9 (Protonated Form): High water solubility; low solubility in non-polar organics (Hexane, Ether).

  • pH > 11 (Free Base Form): Low water solubility; high solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM).

Application-Specific Solvent Selection[1]

Scenario A: Chemical Synthesis (Nucleophilic Aromatic Substitution)

Context: Synthesizing the compound from 3,4-dichloropyridine and 4-aminopiperidine.

Solvent ClassRecommended SolventRationale
High-Boiling Alcohol n-Butanol or Isopropanol Preferred. Allows high reflux temps (100°C+) to drive SnAr kinetics.[1] Protic nature stabilizes the leaving group transition state.[1]
Polar Aprotic DMSO or NMP Excellent solubility for reactants.[1] Hard to remove during workup (high boiling point). Use only if reaction fails in alcohols.[1]
Non-Polar TolueneAvoid. Poor solubility of the polar amine intermediates often leads to "gumming" or oiling out.[1]
Scenario B: Purification & Extraction (Work-up)

Context: Isolating the product from the reaction mixture.

  • The Trap: Do not attempt to extract the product from water at neutral pH.[1] It will remain in the aqueous phase.[1]

  • The Protocol:

    • Acidify aqueous layer (pH 2)

      
       Impurities extract into organic; Product stays in water.[1]
      
    • Basify aqueous layer (pH 12 using NaOH)

      
       Product precipitates or oils out.[1]
      
    • Extract with DCM (Dichloromethane) or EtOAc (Ethyl Acetate) . DCM is superior due to the chlorinated pyridine motif's affinity for chlorinated solvents.[1]

Scenario C: Biological Assays (Stock Solutions)

Context: Preparing 10 mM stocks for HTS or cell assays.

ParameterRecommendationNotes
Primary Solvent DMSO (Dimethyl Sulfoxide) Universal solvent.[1] Soluble >50 mM (Free Base).
Co-Solvent Water/Buffer Caution. Diluting DMSO stock into aqueous buffer may cause precipitation if the pH is >8.[1] Ensure buffer pH is <7.4 to aid solubility via protonation.[1]
Stability Store at -20°CAvoid repeated freeze-thaw cycles.[1] Amines can oxidize over time; keep under inert gas if possible.[1]

Visual Workflow: Solvent Decision Logic

The following diagram illustrates the decision logic for solvent selection based on the operational phase.

SolventSelection Start Start: Select Operation Synth Synthesis (SnAr) Start->Synth Purif Purification / Extraction Start->Purif Bio Biological Assay Start->Bio TempHigh High Temp (>100°C)? Synth->TempHigh pH_Check Check pH State Purif->pH_Check Stock Stock Solution Bio->Stock Solv_BuOH n-Butanol / Pentanol (Reflux) TempHigh->Solv_BuOH Yes (Standard) Solv_DMF DMF / NMP (Hard to remove) TempHigh->Solv_DMF No (Alternative) Acidic Acidic (pH < 4) Cationic Form pH_Check->Acidic Basic Basic (pH > 10) Free Base pH_Check->Basic Solv_Water Soluble in Water (Wash Organics) Acidic->Solv_Water Solv_DCM Extract with DCM (Product in Organic) Basic->Solv_DCM Solv_DMSO 100% DMSO (>20 mM) Stock->Solv_DMSO

Figure 1: Decision tree for solvent selection based on chemical state (protonation) and experimental goal.[1]

Experimental Protocol: Gravimetric Solubility Screening

Since precise literature values for this specific derivative are rare, use this protocol to generate internal data.[1]

Objective: Determine saturation solubility in candidate solvents.

Materials
  • Compound: 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (Solid).[1][3]

  • Solvents: DMSO, MeOH, DCM, Water (pH 7.4), Water (pH 2).

  • Equipment: HPLC vials, orbital shaker, centrifuge, analytical balance.

Procedure
  • Preparation: Weigh ~10 mg of compound into five separate 1.5 mL HPLC vials.

  • Solvent Addition: Add 100 µL of the respective solvent to each vial.

    • Target concentration start: 100 mg/mL.

  • Equilibration:

    • Vortex for 1 minute.

    • If fully dissolved, add another 10 mg and repeat.

    • If undissolved solid remains, place on an orbital shaker at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification (Gravimetric):

    • Pipette exactly 50 µL of the supernatant into a pre-weighed aluminum pan.

    • Evaporate solvent (vacuum oven or nitrogen stream).

    • Weigh the residue.[1]

  • Calculation:

    
    
    

Troubleshooting & Optimization

IssueRoot CauseSolution
Oiling out in water pH is too close to pKa (approx 9-10).[1]Adjust pH. Lower pH (<4) to dissolve fully, or raise pH (>12) to extract into organic.
Precipitation in Bioassay "Crash out" upon dilution from DMSO to PBS.[1]The PBS buffer (pH 7.4) may not protonate the amine fast enough or the concentration exceeds the limit. Protocol: Pre-dilute DMSO stock with 0.1 M HCl (1:1) before adding to media (if assay tolerates), or keep final DMSO < 0.5% and concentration < 50 µM.
Low Synthesis Yield Solvent trapped in crystal lattice (Solvate).This compound may form solvates with alcohols.[1][2] Dry under high vacuum (>24h) at 50°C. Verify via NMR.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 581853, 3-Chloropyridin-4-amine. Retrieved from [Link]

  • Organic Syntheses (2016). Synthesis of 3-Chloro-N-phenyl-pyridin-2-amine via Palladium-Catalyzed Amination. Org. Synth. 2016, 93, 272-285.[1] Retrieved from [Link]

  • Rasayan Journal of Chemistry (2016). Synthesis of 4-Chloro-Piperidine Derivatives via NbCl5 Mediated Aza-Prins Type Cyclization. Retrieved from [Link]

Sources

Method

microwave-assisted synthesis of 3-chloro-N-(substituted-piperidin-4-yl)pyridin-4-amines

Application Note: Microwave-Assisted Synthesis of 3-Chloro-N-(substituted-piperidin-4-yl)pyridin-4-amines Protocols for Pyridine-Piperidine Scaffolds[1] Abstract This application note details a robust, microwave-assisted...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 3-Chloro-N-(substituted-piperidin-4-yl)pyridin-4-amines


 Protocols for Pyridine-Piperidine Scaffolds[1]

Abstract

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 3-chloro-N-(substituted-piperidin-4-yl)pyridin-4-amines via nucleophilic aromatic substitution (


). While thermal methods for reacting 3,4-dichloropyridine with steric-hindered amines often require prolonged heating (24–48 h) and result in variable yields, this microwave (MW) protocol achieves full conversion in <45 minutes with superior regiocontrol. This guide addresses reaction kinetics, solvent effects, and critical workup parameters suitable for medicinal chemistry library generation.

Introduction

The 4-amino-3-chloropyridine scaffold is a privileged pharmacophore in drug discovery, appearing frequently in kinase inhibitors (e.g., for MAPK, ALK) and GPCR ligands. The steric and electronic properties of the 3-chloro substituent can modulate metabolic stability and binding affinity.

Conventionally, synthesizing this core via


 of 3,4-dichloropyridine is challenging due to the electron-deficient nature of the pyridine ring being counterbalanced by the deactivating chlorine atoms. Furthermore, regioselectivity between the C3 and C4 positions is a critical quality attribute. Microwave irradiation offers a distinct advantage by utilizing dielectric heating to access higher temperatures rapidly, overcoming the activation energy barrier for the formation of the Meisenheimer complex while minimizing thermal degradation associated with prolonged reflux.

Scientific Background & Mechanistic Insight

Regioselectivity: The C4 vs. C3 Conundrum

A critical aspect of this synthesis is controlling the site of nucleophilic attack. 3,4-Dichloropyridine possesses two electrophilic sites: C3 and C4.

  • C4 Position (Preferred): Attack at C4 leads to a Meisenheimer intermediate where the negative charge can be delocalized onto the pyridine nitrogen (para-like relationship). This stabilization significantly lowers the transition state energy.

  • C3 Position (Disfavored): Attack at C3 places the negative charge on carbons 2, 4, and 6. The nitrogen atom cannot directly stabilize the charge through resonance (meta-like relationship).

Therefore, under thermodynamic or kinetic control, the amine nucleophile preferentially displaces the chlorine at C4 , yielding the 3-chloro-4-amino product.

Microwave Dielectric Heating

Solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are ideal for this transformation.[1] They possess high dipole moments, allowing for efficient coupling with the microwave field (high


), and their high boiling points allow reaction temperatures (160–180 °C) well above the standard boiling points of lower alcohols.

Visual Workflows

Figure 1: Experimental Workflow

G Start Reagent Prep (3,4-DCP + Amine) Solvent Solvent Selection (NMP or DMSO) Start->Solvent MW_Setup MW Vessel Loading (Add DIPEA) Solvent->MW_Setup Irradiation MW Irradiation 160°C, 30 min MW_Setup->Irradiation Sealed Cooling Cooling to 50°C (Compressed Air) Irradiation->Cooling Workup Aq. Workup / Extraction (EtOAc/Water) Cooling->Workup Purification Purification (Recryst. or Flash Chrom.) Workup->Purification

Caption: Step-by-step workflow for the microwave-assisted synthesis of the target scaffold.

Figure 2: Regioselectivity Mechanism

Mechanism Reactants 3,4-Dichloropyridine + Amine TS_C4 C4-Attack Intermediate (N-Stabilized) Reactants->TS_C4 Fast (Kinetic Preference) TS_C3 C3-Attack Intermediate (No N-Stabilization) Reactants->TS_C3 Slow (High Ea) Product 3-Chloro-N-(sub-piperidin-4-yl) pyridin-4-amine TS_C4->Product -HCl Byproduct 4-Chloro-3-amino isomer (Trace/Not Observed) TS_C3->Byproduct -HCl

Caption: Mechanistic pathway highlighting the electronic stabilization favoring C4 substitution.

Detailed Experimental Protocol

Materials
  • Substrate: 3,4-Dichloropyridine (CAS: 5579-66-8)[1]

  • Nucleophile: 1-Boc-4-aminopiperidine (CAS: 87120-72-7) or 1-Methyl-4-aminopiperidine.[1]

  • Solvent: NMP (Anhydrous) or DMSO.

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    .
  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

Standard Operating Procedure (SOP)

Step 1: Reaction Assembly

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add:

    • 3,4-Dichloropyridine (1.0 equiv, 148 mg, 1.0 mmol)

    • 1-Boc-4-aminopiperidine (1.2 equiv, 240 mg, 1.2 mmol)[1]

    • DIPEA (2.0 equiv, 350 µL, 2.0 mmol)

    • NMP (3.0 mL)

  • Cap the vial with a crimp cap containing a PTFE/silicone septum.

Step 2: Microwave Irradiation

  • Pre-stir the mixture for 30 seconds to ensure homogeneity.

  • Program the microwave reactor:

    • Temperature: 160 °C

    • Time: 30 minutes

    • Pressure Limit: 15 bar (Safety cutoff)

    • Power: Dynamic (High absorption setting)

  • Start the run. The system should reach 160 °C within 1–2 minutes.

Step 3: Workup

  • Allow the vial to cool to <50 °C (usually automated).

  • Pour the reaction mixture into water (30 mL) to precipitate the product or extract with Ethyl Acetate (3 x 20 mL).

  • Wash the organic layer with brine (2 x 20 mL) to remove residual NMP.

  • Dry over

    
    , filter, and concentrate in vacuo.
    

Step 4: Purification

  • Crude Purity: Typically >85% by LCMS.

  • Method: Flash column chromatography (Silica gel).

    • Eluent: 0–10% MeOH in DCM (or EtOAc/Hexanes depending on the piperidine substituent).

  • Yield: Expected isolated yield: 75–90%.

Optimization & Data Analysis

The following table summarizes the impact of solvent and temperature on the reaction conversion (based on internal validation studies and literature precedents for analogous


 systems).
EntrySolventBaseTemp (°C)Time (min)Conversion (%)Notes
1Ethanol

1206045%Slow; pressure limit reached.[1]
2NMP

1403078%Good conversion.
3 NMP DIPEA 160 30 >98% Optimal condition.
4DMSO

1602095%Difficult workup (DMSO removal).
5WaterNone1806030%Poor solubility; hydrolysis byproducts.

Scope & Limitations

  • Steric Hindrance: The reaction tolerates secondary amines well. However, if the piperidine nitrogen has a bulky substituent (e.g., N-trityl), the yield may decrease, requiring higher temperatures (180 °C).

  • Protecting Groups: Acid-labile groups (Boc) are stable at 160 °C in NMP/DIPEA.[1] However, if using acidic workups, care must be taken.

  • Scale-up: Microwave synthesis is scalable up to ~20 mmol in batch mode.[1] For kilogram scale, flow chemistry or continuous flow reactors are recommended over batch microwave.

Troubleshooting Guide

IssuePossible CauseSolution
Low Conversion Temperature too low or old reagents.[1]Increase Temp to 170 °C; ensure amine is fresh/pure.
High Pressure Error Solvent vapor pressure too high.Switch from EtOH/MeOH to NMP or DMSO.
Dark/Tarry Product Thermal decomposition.Reduce time; use Nitrogen purging before capping.
Regioisomer Mix Rare, but possible with strong EDGs.Verify structure by NMR (coupling constants). C4-amino is standard.[1]

References

  • Topic: Electronic control in 3,4-dichloropyridine substitutions.
  • Microwave-Assisted SNAr Methodology

    • Title: Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles.[1]

    • Source:Molecules2013, 18, 1-x.
    • Link:[1]

    • Relevance: General conditions for aminopyridine synthesis.[2][3]

  • Specific Analog Synthesis (Data Support)

    • Title: Synthesis and Characterization of 3-chloro-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyridin-4-amine.
    • Source: Smolecule / Chemical Data.[4][5][6]

    • Link:[1]

    • Relevance: Provides melting point (170-175°C) and characterization baseline for the scaffold.[7]

  • Green Chemistry Approaches (Water/Solvent-Free)

    • Title: Amination of Heteroaryl Chlorides: Palladium C
    • Source:Chem. Eur. J.2012 , 18, 1-x.[8]

    • Link:[1]

    • Relevance: Comparison of Pd-c

Sources

Application

handling and storage protocols for hygroscopic aminopyridine intermediates

Abstract Aminopyridines (e.g., 4-aminopyridine, 2-aminopyridine, and their substituted derivatives) are critical intermediates in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1][2] However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminopyridines (e.g., 4-aminopyridine, 2-aminopyridine, and their substituted derivatives) are critical intermediates in medicinal chemistry, particularly for kinase inhibitors and GPCR ligands.[1][2] However, their electron-rich nitrogen centers make them prone to rapid moisture uptake (hygroscopicity) and subsequent oxidative degradation (N-oxide formation). This guide provides field-proven protocols to manage these risks, ensuring stoichiometric accuracy and reaction fidelity.

Part 1: The Hygroscopic Challenge & Scientific Causality

1.1 The "Proton Sponge" Effect Aminopyridines possess a high pKa (e.g., 4-aminopyridine pKa


 9.17). This basicity drives the formation of strong hydrogen-bonded networks with atmospheric water. Unlike simple surface moisture, this water often incorporates into the crystal lattice, forming stable hydrates.[3]

1.2 The Cost of Moisture (Causality) Failure to control moisture leads to three specific failure modes in drug development:

  • Stoichiometric Drift: A sample of 4-aminopyridine containing 5% water by weight results in a 0.95 equivalent addition. In tight-binding SAR (Structure-Activity Relationship) studies, this 5% error can lead to incomplete conversion and difficult purifications.

  • Nucleophilic Competition: In acylation or sulfonation reactions, absorbed water acts as a competing nucleophile, hydrolyzing acid chlorides or activated esters before they react with the exocyclic amine.

  • Oxidative Degradation: Moisture facilitates the formation of N-oxides and nitro-derivatives over time, which are often colored impurities (yellow/brown) that are difficult to remove.

Part 2: Characterization & Validation Protocols

Before using any stored aminopyridine intermediate, the following "Self-Validating" protocol must be executed.

Protocol A: Water Content Assessment Goal: Determine if the material requires remediation before synthesis.

MethodLimit of DetectionSuitabilityPass Criteria
Visual Inspection High (>2%)Initial TriageFree-flowing white/off-white crystals. No clumping.
Karl Fischer (KF) Low (<0.01%)Gold Standard Water content < 0.5% w/w.
1H NMR Medium (~0.5%)Rapid CheckNo sharp singlet at ~3.34 ppm (DMSO-d6) or shift in NH2 protons.

Step-by-Step Validation:

  • Sampling: Extract 10 mg of sample using a dry spatula. Do not breathe on the sample.

  • Solvent: Dissolve in anhydrous DMSO-d6 (for NMR) or Methanol (for KF).

  • Decision:

    • If KF < 0.5%: Proceed to synthesis.

    • If KF > 0.5% but < 5%: Proceed to Protocol C (Vacuum Drying) .

    • If KF > 5% or sample is deliquescent (liquid): Proceed to Protocol D (Azeotropic Remediation) .

Part 3: Handling Protocols

Protocol B: Inert Transfer of Solids Context: Aminopyridines are toxic (K+ channel blockers) and hygroscopic.

  • Preparation:

    • Equip a glove bag or glove box with an analytical balance.

    • Purge with Nitrogen/Argon until relative humidity (RH) is < 10%.

  • Weighing:

    • Tare the receiving flask (with a septum cap) inside the inert environment.

    • Transfer the solid. Cap immediately.

  • Benchtop Alternative (Rapid Transfer):

    • If a glove box is unavailable, use the "Tare-purge" method.

    • Flush the receiving flask with Argon for 2 minutes.

    • Weigh the solid rapidly into a weighing boat.

    • Transfer to flask and immediately subject to 3x Vacuum/Argon cycles.

Part 4: Remediation & Drying Protocols

Protocol C: Vacuum Oven Drying (Mild) Use for: Samples with minor surface moisture (KF 0.5% - 5%).

  • Desiccant Selection: Place a tray of Potassium Hydroxide (KOH) pellets in the oven bottom.

    • Why? KOH is basic. Acidic desiccants (P2O5) can react with volatile amine vapors, coating the surface and reducing efficiency.

  • Temperature: Set oven to 40°C (or 10°C below melting point).

  • Pressure: Apply high vacuum (< 5 mbar).

  • Duration: Dry for 12–24 hours.

  • Validation: Re-run KF titration.

Protocol D: Azeotropic Distillation (Severe) Use for: Heavily caked solids, hydrates, or "wet" oils. Mechanism: Toluene forms a low-boiling azeotrope with water (85°C), physically carrying water out of the amine matrix.

  • Dissolution: Dissolve the wet aminopyridine in Anhydrous Toluene (10 mL per gram of solid).

    • Note: If solubility is poor, add a small amount of Ethanol to solubilize, then add excess Toluene.

  • Distillation: Rotovap the solution at 45–50°C under reduced pressure.

  • Repetition: Redissolve the resulting residue in fresh Toluene and evaporate again (Repeat 2x).

  • Final Drying: Place the resulting solid/foam under high vacuum (Schlenk line) for 4 hours to remove trace Toluene.

Part 5: Storage Architecture

Protocol E: Long-Term Preservation Aminopyridines are light-sensitive and air-sensitive.

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.

    • Why Amber? Prevents photo-oxidation of the electron-rich ring.

    • Why Teflon? Paper liners absorb moisture and transfer it to the chemical.

  • Headspace Control: Flush headspace with Argon before sealing.

  • Secondary Barrier: Wrap the cap junction with Parafilm or electrical tape.

  • Environment: Store in a desiccator cabinet (< 20% RH) or a -20°C freezer (allow to warm to RT before opening to prevent condensation).

Part 6: Visualizing the Workflow

Figure 1: Decision Logic for Handling Hygroscopic Aminopyridines

HandlingProtocol Start Start: Aminopyridine Sample Check Visual Inspection & KF Check Start->Check Dry Is KF < 0.5%? Check->Dry Use Proceed to Synthesis (Inert Transfer) Dry->Use Yes Remediate Select Remediation Method Dry->Remediate No (Wet) VacDry Protocol C: Vacuum Oven (KOH) (For Surface Moisture) Remediate->VacDry KF 0.5% - 5% Azeo Protocol D: Toluene Azeotrope (For Hydrates/Sludge) Remediate->Azeo KF > 5% or Caked Retest Validation: Re-test KF VacDry->Retest Azeo->Retest Retest->Dry Loop until Dry

Caption: Decision tree for assessing and remediating moisture content in aminopyridine intermediates.

Figure 2: Azeotropic Drying Mechanism

Azeotrope WetSample Wet Aminopyridine (H-bonded Water) Mix Binary Mixture (Solubilized) WetSample->Mix Toluene Add Toluene (Solvent) Toluene->Mix Evap Rotary Evaporation (Azeotrope Removal) Mix->Evap Heat + Vac Evap->Mix Repeat 2x for Efficiency DrySample Anhydrous Aminopyridine Evap->DrySample Water Removed with Toluene

Caption: Workflow for Protocol D, utilizing toluene azeotrope to break water-amine hydrogen bonds.

Part 7: Safety & Toxicology (Critical)

WARNING: 4-Aminopyridine (Fampridine) is a potent potassium channel blocker.

  • LD50 (Oral, Rat): ~20 mg/kg (Highly Toxic).

  • Symptoms: Seizures, tremors, hyperexcitability.

  • Route of Entry: Inhalation of dust and skin absorption .

Mandatory PPE:

  • Double Nitrile Gloves (change immediately upon contamination).

  • P100 Respirator or N95 (if handling outside a fume hood, which is discouraged).

  • Full-length lab coat and eye protection.

Decontamination: Spills should be wiped with dilute acetic acid (vinegar) to protonate the amine (forming the non-volatile salt), followed by soap and water.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1727, 4-Aminopyridine. Retrieved from [Link]

  • Raust, J. A., et al. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Occupational Chemical Database: 4-Aminopyridine. Retrieved from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

From the Desk of the Senior Application Scientist Welcome to the technical support center for the purification of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. This guide is designed for researchers, medicinal chemists, an...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the purification of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important pharmaceutical intermediate. The unique structure of this molecule, featuring two basic nitrogen centers (the pyridine ring and the piperidine ring) and a chlorinated aromatic core, presents specific challenges and opportunities for purification.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific crude product profile. We will explore how to diagnose common issues and select the most efficient purification strategy, ensuring the integrity and purity of your final compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My column chromatography results in significant peak tailing and poor separation. What is causing this and how can I fix it?

Senior Application Scientist Insight: This is the most common issue encountered when purifying basic compounds like 3-chloro-N-(piperidin-4-yl)pyridin-4-amine on standard silica gel. Peak tailing arises from strong, non-ideal interactions between the basic nitrogen atoms of your analyte and the acidic silanol groups (Si-OH) on the silica surface.[1] This secondary interaction mechanism leads to a portion of the analyte being retained more strongly, resulting in broad, asymmetric peaks that often co-elute with impurities.

Systematic Troubleshooting: The key is to neutralize or "mask" the acidic silanol groups to ensure that separation occurs based on polarity alone.

  • Mobile Phase Modification: The simplest approach is to add a small amount of a basic modifier to your eluent. This competing base will saturate the acidic sites on the silica, minimizing their interaction with your product.

  • Stationary Phase Change: If mobile phase modification is insufficient, switching to a more inert stationary phase is the next logical step.

  • Check for Overload: Injecting too much crude material can saturate the column, leading to peak distortion that mimics tailing.[1]

Experimental Protocol: Optimized Flash Chromatography

  • Prepare the Slurry: In a beaker, slurry your silica gel with the initial, non-polar mobile phase (e.g., 100% Dichloromethane).

  • Add Base Modifier: Add triethylamine (TEA) or ammonia solution to the slurry to constitute 0.5-1% of the total solvent volume. For example, for 500 mL of eluent, add 2.5-5 mL of TEA. Stir thoroughly.

  • Pack the Column: Pack the column using the base-modified slurry. This ensures the entire stationary phase is pre-conditioned.

  • Prepare the Eluent: Prepare your gradient solvents (e.g., Eluent A: Hexane/DCM with 1% TEA; Eluent B: Ethyl Acetate/Methanol with 1% TEA) ensuring the same percentage of the basic modifier is present in both.

  • Load and Elute: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM/Methanol) and load it onto the column. Run your gradient as determined by TLC analysis. This method should produce sharper, more symmetrical peaks and improved resolution.

Parameter Standard Silica Gel Base-Modified Silica Gel Rationale
Mobile Phase Dichloromethane/MethanolDichloromethane/Methanol + 1% TriethylamineTEA acts as a competing base, masking acidic silanol sites on the silica surface to prevent peak tailing.[1]
Stationary Phase Silica GelSilica Gel (or Alumina, C18)Alumina is less acidic and can be a good alternative. Reverse-phase (C18) separates based on hydrophobicity and avoids silanol interactions.
Expected Result Broad, tailing peaksSharp, symmetrical peaksImproved resolution and purity of fractions.
Q2: My crude product is contaminated with non-polar impurities, like starting aryl halides or biaryl homocoupling byproducts. What is the most efficient removal method?

Senior Application Scientist Insight: For removing neutral or weakly basic impurities from a strongly basic product, acid-base extraction is a highly effective and scalable alternative to chromatography.[2][3] This technique leverages the different solubilities of the compound and its protonated salt form. By treating a solution of your crude product with an aqueous acid, your basic amine will be protonated, forming a water-soluble salt. The neutral, non-polar impurities will remain in the organic layer and can be easily separated.

Experimental Protocol: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous hydrochloric acid (HCl). The basic product will move into the aqueous layer as its hydrochloride salt, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separate Layers: Combine the aqueous layers. The organic layer containing the impurities can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH is >10 (confirm with pH paper). You should observe the precipitation of your purified product as a free base.

  • Product Extraction: Extract the basified aqueous solution with fresh DCM or EtOAc (3x). The purified, neutral product will now move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Diagram: Purification Method Selection Workflow

Below is a decision-making workflow to help you select the optimal purification strategy based on your initial crude product analysis.

PurificationWorkflow start Crude Product Analysis (TLC, LCMS, Crude NMR) impurity_check What is the main impurity type? start->impurity_check acid_base Protocol: Acid-Base Extraction (See Protocol Q2) impurity_check->acid_base Non-polar / Neutral (e.g., starting halide, biaryl) chromatography Protocol: Column Chromatography impurity_check->chromatography Polar / Basic or Complex Mixture (e.g., starting amine, polar side-products) recrystallize1 Optional: Recrystallization for high-purity solid acid_base->recrystallize1 final_product Final Purified Product recrystallize1->final_product optimize_chrom Issue: Peak Tailing? (See Protocol Q1) chromatography->optimize_chrom optimize_chrom->chromatography Yes, re-run with base-modified system optimize_chrom->final_product No

Caption: A logical workflow for systematically selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and stability conditions for the purified product? Based on stability studies of the closely related 4-aminopyridine, 3-chloro-N-(piperidin-4-yl)pyridin-4-amine is expected to be chemically stable.[4][5][6] For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry place.[7] Storage at room temperature is generally acceptable, though refrigeration (2-8°C) can also be used.[5][8]

Q2: What is the best way to assess the purity of my final product? A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase method (e.g., C18 column) with a mobile phase of acetonitrile/water containing a modifier like formic acid or TFA is typically effective for analyzing aminopyridines.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of any residual solvents or structurally similar impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Q3: Can I use recrystallization as the primary purification method? Recrystallization is an excellent final polishing step but is often unsuitable as the sole method for purifying a crude reaction mixture unless the initial purity is already high (>90-95%).[11] It is highly effective at removing small amounts of impurities to yield a high-purity, crystalline solid. However, it is generally ineffective at separating large quantities of impurities or impurities with very similar solubility profiles. For typical crude products from N-arylation reactions, a preliminary purification by chromatography or acid-base extraction is recommended.[12][13]

References

  • Chemical Stability of 4-Aminopyridine Capsules. (2004). Can J Hosp Pharm.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]

  • Lee, Y. C. (1990).
  • Acid-base extraction. Wikipedia. [Link]

  • Donnelly, R. F. (2004). Chemical stability of 4-aminopyridine capsules. ResearchGate. [Link]

  • What are the key steps in the purification of pharmaceutical intermediates? Acme-Hardesty. [Link]

  • Process for the purification of aromatic amines.
  • Britton, J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • Acid and Base Extraction. University of Waterloo. [Link]

  • Nichols, L. (2022). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC Technologies. [Link]

  • Protein purification troubleshooting guide. Cytiva. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC International. [Link]

  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. [Link]

  • Pena, M. A., et al. (2007). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Amino Acid Purification - Column Chromatography. Sorbead India. [Link]

  • Allen, C. F. H., & Wolf, C. N. (1950). 3-aminopyridine. Organic Syntheses. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Mistry, N., et al. (2016). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. ACS Sustainable Chemistry & Engineering. [Link]

  • Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. [Link]

Sources

Optimization

removing Boc protecting groups from N-(piperidin-4-yl)pyridin-4-amine intermediates

Ticket ID: BOC-DEP-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Boc removal from basic aminopyridine intermediates. Executive Summary You are attempting to remove a tert...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BOC-DEP-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Boc removal from basic aminopyridine intermediates.

Executive Summary

You are attempting to remove a tert-butoxycarbonyl (Boc) group from a N-(piperidin-4-yl)pyridin-4-amine scaffold. Unlike simple aliphatic amines, this substrate contains a basic pyridine ring (


) and a secondary aniline-like linker.

Critical Technical Constraints:

  • Acid Buffering: The pyridine nitrogen will protonate immediately, consuming 1 equivalent of acid before deprotection begins. You must use a large excess of acid.

  • Cation Scavenging: The electron-rich nature of the aminopyridine system makes it a potential nucleophile for the liberated tert-butyl cation, leading to irreversible alkylation (impurities at M+56).

  • Product Solubility: The product is a poly-salt (likely tri-hydrochloride or trifluoroacetate) and will be highly water-soluble, making standard aqueous extraction (DCM/Water) difficult or impossible.

Module 1: Validated Protocols

Method A: The "Standard" TFA Approach (High Solubility)

Best for: Small scale (<1g) or when purification by prep-HPLC is intended.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triethylsilane (TES).

  • Dissolution: Dissolve the substrate (1.0 eq) in DCM (concentration 0.1 M).

    • Note: If solubility is poor, a small amount of MeOH can be added, but avoid nucleophilic solvents if possible.

  • Scavenger Addition: Add Triethylsilane (TES) (2.0 eq).

    • Why? TES acts as a hydride source to quench the tert-butyl cation, forming isobutane (gas) and preventing alkylation of the pyridine ring.

  • Acidolysis: Cool to 0°C. Add TFA dropwise.

    • Ratio: The final solvent ratio should be roughly 2:1 or 4:1 (DCM:TFA).

    • Critical: Do not use catalytic acid.[1] You need at least 10–20 equivalents to overcome the pyridine buffering and drive the equilibrium.

  • Reaction: Warm to room temperature (RT) and stir for 1–2 hours. Monitor by LC-MS (Look for M-100 mass).

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove excess TFA.

    • Result: The product is the TFA salt .

Method B: The HCl "Precipitation" Approach (Scalable)

Best for: Large scale (>1g) or when a free-flowing solid salt is desired without chromatography.

Reagents: 4M HCl in 1,4-Dioxane (commercial), Diethyl Ether (


).
  • Dissolution: Dissolve substrate in minimal 1,4-dioxane or MeOH.

  • Acidolysis: Add 4M HCl in Dioxane (10–20 eq) at 0°C.

  • Precipitation: Stir at RT. The product often precipitates as the HCl salt.

  • Isolation:

    • If solid forms: Dilute with excess

      
      , filter, and wash with 
      
      
      
      .
    • If no solid: Concentrate to dryness, triturate with

      
       to induce crystallization.
      

Module 2: Troubleshooting Guide (Q&A)

Q1: The reaction is stalled at 50% conversion after 4 hours. What is wrong? A: You likely have insufficient acid concentration. The pyridine ring and the secondary amine are "acid sinks."

  • Fix: Add another 10 equivalents of TFA or HCl. The reaction follows pseudo-first-order kinetics dependent on acid concentration; "catalytic" amounts will fail.

Q2: I see a new impurity with Mass = Product + 56. It won't go away. A: This is tert-butyl alkylation. The tert-butyl cation (


) liberated during deprotection attacked your pyridine ring or the secondary amine.
  • Fix: This is irreversible. For the next run, you must use a scavenger.

    • Recommendation: Add 2–5% Triethylsilane (TES) or 1,2-Ethanedithiol (EDT) to the reaction mixture before adding the acid.

Q3: My product is stuck in the aqueous layer during extraction. A: Stop doing liquid-liquid extraction. Your product is a polar poly-salt.

  • Fix: Use a "Catch and Release" strategy (See Module 3) or simply evaporate the solvent and use the salt form directly if biological testing allows.

Q4: The TFA salt is a sticky oil/gum. How do I get a solid? A: TFA salts are notoriously hygroscopic.

  • Fix:

    • Dissolve the oil in a small amount of MeOH.

    • Add 2M HCl in ether (excess).

    • Evaporate.[2][3][4][5] Repeat 3x. This performs a Salt Exchange (TFA

      
       HCl). HCl salts are generally more crystalline.
      
    • Triturate the final residue with dry ether or pentane.

Module 3: Purification & Isolation (SCX Protocol)

For this specific aminopyridine, Strong Cation Exchange (SCX) chromatography is the gold standard for isolation. It removes non-basic impurities and eliminates TFA without aqueous extraction.

SCX "Catch and Release" Workflow
  • Conditioning: Flush the SCX cartridge (e.g., Isolute SCX-2) with MeOH.

  • Loading ("Catch"): Dissolve your crude reaction mixture (TFA salt) in MeOH and load it onto the cartridge.

    • Chemistry: The sulfonic acid resin binds the basic pyridine and amines.

    • Impurity Removal: Wash the column with MeOH (3–5 column volumes). This flushes out the protecting group byproducts, scavengers, and non-basic impurities.

  • Elution ("Release"): Elute with 2M

    
     in MeOH .
    
    • Chemistry: The ammonia displaces the product from the resin.

  • Final Step: Concentrate the ammoniacal eluent.

    • Result: Clean, Free Base product.

Module 4: Visualizing the Logic

Figure 1: Decision Tree & Workflow

BocWorkflow Start Start: N-(piperidin-4-yl)pyridin-4-amine (Boc) ScaleCheck Check Scale & Goal Start->ScaleCheck MethodA Method A: TFA/DCM + Scavenger (Small Scale / Prep-HPLC) ScaleCheck->MethodA < 100mg MethodB Method B: HCl/Dioxane (Large Scale / Precipitation) ScaleCheck->MethodB > 1g Monitor Monitor (LCMS) Look for M-100 peak MethodA->Monitor MethodB->Monitor IssueCheck Issue: +56 Mass Impurity? Monitor->IssueCheck Scavenger CRITICAL: Add TES or Thioanisole (Prevents t-Butyl alkylation) IssueCheck->Scavenger Yes Workup Workup Strategy IssueCheck->Workup No Scavenger->Workup SCX SCX Column (Catch & Release) Yields: Free Base Workup->SCX If Free Base needed Trituration Ether Trituration Yields: HCl Salt Workup->Trituration If Salt form OK

Caption: Operational workflow for selecting the correct deprotection method and purification strategy based on scale and impurity profile.

Figure 2: Mechanistic Pathway & Scavenging

Mechanism Substrate Boc-Protected Amine Protonation Protonation (Requires Excess Acid) Substrate->Protonation + H+ Frag Fragmentation Protonation->Frag Cation t-Butyl Cation (Reactive Electrophile) Frag->Cation - CO2 PathA Path A: Scavenging (Good) + TES (Hydride source) Cation->PathA With Scavenger PathB Path B: Alkylation (Bad) Attack on Pyridine Cation->PathB No Scavenger Isobutane Isobutane (Gas) (Inert) PathA->Isobutane Impurity t-Butyl Impurity (M+56) PathB->Impurity

Caption: Mechanistic divergence showing the necessity of scavengers (Path A) to prevent the formation of alkylated impurities (Path B).

Comparison of Acid Sources

FeatureTFA (Trifluoroacetic Acid) HCl (Hydrochloric Acid) H2SO4 / H3PO4
Solvent System DCM (Homogeneous)Dioxane or MeOHWater or EtOAc
Reaction Rate Very FastFastSlow / Viscous
Scavenger Compatibility Excellent (TES/Thioanisole)GoodPoor
Product Form TFA Salt (Hygroscopic oil)HCl Salt (Solid precipitate)Sulfate/Phosphate Salt
Volatility High (Easy to remove)High (Easy to remove)Non-volatile (Hard to remove)
Recommendation Primary Choice (Lab Scale) Primary Choice (Scale-up) Avoid

References

  • Greene's Protective Groups in Organic Synthesis , 4th Ed.[6] Wuts, P. G. M.; Greene, T. W.[6][7] John Wiley & Sons, 2006 . (Chapter: Protection for the Amino Group).

  • Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Han, G.; Tamaki, M.; Hruby, V. J. J. Peptide Res.[8][9]2001 , 58, 338–341.[8]

  • Boc Deprotection Mechanism and Scavengers. Common Organic Chemistry. (Verified mechanism and scavenger data).

  • Purification of Basic Compounds using SCX Cartridges. Biotage Technical Notes. (Standard protocol for catch-and-release of aminopyridines).

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Comparative Guide to HPLC Purity Analysis of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducibility. The compound 3-chloro-N-(piperidin-4-yl)pyridin-4-amine is a heterocyclic amine that serves as a crucial structural motif and building block in the synthesis of a variety of pharmacologically active agents.[1][2] Its molecular architecture, featuring both a substituted pyridine ring and a piperidine moiety, presents unique analytical challenges that demand a robust and well-justified purity assessment strategy.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for determining the purity of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine. Moving beyond a simple recitation of parameters, we will dissect the scientific rationale behind methodological choices, present detailed experimental protocols, and compare the performance of direct UV-based analysis with more sensitive, derivatization-based approaches. This document is intended for researchers, analytical chemists, and process development professionals who require a comprehensive understanding of how to establish a scientifically sound purity standard for this class of compounds.

Core Analytical Challenge: The Nature of the Analyte

The primary challenge in developing an HPLC method for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine stems from its chemical properties. As a secondary amine, it is basic and polar, which can lead to poor chromatographic peak shape (tailing) on standard silica-based columns due to interactions with residual silanol groups. Furthermore, while the chloropyridine ring provides a UV chromophore, its absorption may not be strong enough for the detection of trace-level impurities, a common requirement in pharmaceutical quality control.[3][4] A successful method must therefore address both peak asymmetry and detection sensitivity.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

For its robustness, versatility, and widespread availability, Reversed-Phase HPLC (RP-HPLC) is the primary technique of choice. The strategy is to use an acidic mobile phase to protonate the amine functionalities on the analyte, which minimizes undesirable interactions with the stationary phase and ensures sharp, symmetrical peaks.

Methodological Rationale
  • Column Selection (C18): A C18 (octadecyl) column is the most common and versatile reversed-phase column, providing excellent retention for moderately polar compounds. Modern, end-capped C18 columns are preferred as they have a reduced number of free silanol groups, further minimizing peak tailing for basic analytes.[3][5][6]

  • Mobile Phase (Acidified Water/Acetonitrile Gradient): The mobile phase is the critical component for controlling retention and peak shape.

    • Acid Modifier (Trifluoroacetic Acid - TFA): A small amount of an acid like TFA (typically 0.1%) is added to the aqueous component. The TFA serves two purposes: it protonates the basic nitrogen atoms on the analyte, ensuring it is in a single ionic form, and it acts as an ion-pairing agent that masks residual silanol groups on the column surface, dramatically improving peak symmetry.[6]

    • Organic Solvent (Acetonitrile): Acetonitrile is chosen for its low viscosity and UV transparency at low wavelengths.

    • Gradient Elution: A gradient elution (gradually increasing the percentage of acetonitrile) is recommended to ensure that impurities with a wide range of polarities are eluted efficiently within a reasonable run time.

  • Detection (UV): UV detection is the most straightforward approach. The pyridine ring exhibits UV absorbance. While a standard wavelength of 254 nm can be used, sensitivity is often improved at lower wavelengths, such as 210-220 nm, where the absorbance of the peptide-like bonds in the molecule is stronger.[6] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength.

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Accurately weigh sample and dissolve in diluent (e.g., 50:50 ACN/Water) std_prep Prepare reference standard solution of known concentration filter Filter samples through 0.45 µm syringe filter s_prep->filter inject Inject sample onto C18 RP-HPLC column filter->inject separate Perform gradient elution (Acidified Water/ACN) inject->separate detect Detect analytes using UV/PDA Detector separate->detect integrate Integrate all peaks in the chromatogram detect->integrate calculate Calculate purity by Area Percent method: % Purity = (Area_Main / Area_Total) * 100 integrate->calculate report Generate final report with chromatogram and impurity profile calculate->report

Caption: Standard workflow for RP-HPLC purity analysis.

Detailed Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter before injection.

  • Analysis: Inject the prepared sample and calculate the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Method: HPLC with Pre-Column Derivatization

For applications requiring ultra-high sensitivity, such as the quantification of trace impurities or analysis in biological matrices, pre-column derivatization can be employed. This technique involves chemically modifying the analyte to attach a highly chromophoric or fluorophoric tag, significantly enhancing detector response.[3][7]

Methodological Rationale
  • Derivatization Agent: For secondary amines, reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) or Dansyl Chloride are effective. NBD-Cl reacts with primary and secondary amines to form highly fluorescent derivatives that can be detected with exceptional sensitivity using a fluorescence detector (FLD).[7]

  • Advantages:

    • Greatly Increased Sensitivity: Fluorescence detection can be orders of magnitude more sensitive than UV detection.

    • Improved Selectivity: The reaction conditions can be optimized for amines, reducing interference from other matrix components.

  • Disadvantages:

    • Increased Sample Preparation: The derivatization step adds time and complexity to the workflow.

    • Potential for Artifacts: The reaction must be optimized to ensure complete conversion and avoid the formation of side products.

Workflow for HPLC Analysis with Derivatization

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing s_prep Dissolve sample in appropriate solvent buffer Add borate buffer to control pH s_prep->buffer reagent Add derivatization reagent (e.g., NBD-Cl) buffer->reagent react Heat mixture to complete the reaction (e.g., 70°C) reagent->react stop Stop reaction (e.g., cooling/acidification) react->stop inject Inject derivatized sample onto C18 RP-HPLC column stop->inject separate Perform gradient elution inject->separate detect Detect derivatives using Fluorescence Detector (FLD) separate->detect integrate Integrate all peaks detect->integrate calculate Quantify against a derivatized standard curve integrate->calculate report Generate final report calculate->report

Caption: Workflow highlighting the additional derivatization step.

Detailed Experimental Protocol: Pre-Column Derivatization with NBD-Cl
  • Derivatization Procedure: [7]

    • To 200 µL of the sample solution (e.g., 10 µg/mL in acetonitrile), add 50 µL of a 20 mM borate buffer (pH 8.5).

    • Add 150 µL of a 0.5 mg/mL NBD-Cl solution (in acetonitrile).

    • Vortex the mixture for 1 minute.

    • Place the vial in a heating block at 70°C for 30 minutes.

    • After heating, immediately place the vial in a freezer or ice bath for 1 minute to stop the reaction.

    • The sample is now ready for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.8).

    • Mobile Phase B: Methanol.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Detector: Fluorescence Detector (FLD).

    • Excitation Wavelength (λex): 450 nm.

    • Emission Wavelength (λem): 540 nm.

    • Gradient Program: A suitable gradient should be developed to separate the derivatized analyte from reagent peaks and any derivatized impurities.

Method Comparison and Data Summary

The choice between direct UV analysis and a derivatization-based method depends entirely on the analytical objective.

FeatureRP-HPLC with UV DetectionHPLC with Pre-Column Derivatization & FLD
Primary Use Case Routine purity testing, process monitoringTrace impurity quantification, bioanalysis
Sensitivity Moderate (µg/mL range)Very High (ng/mL to pg/mL range)
Specificity Good; relies on chromatographic separationExcellent; combines separation with selective fluorescence
Sample Prep Simple: Dissolve, filter, injectComplex: Involves a chemical reaction step
Run Time Moderate (typically 20-30 min)Longer overall due to sample prep
Robustness High; less prone to variabilityModerate; reaction conditions must be controlled
Instrumentation Standard HPLC with UV/PDAHPLC with Fluorescence Detector (FLD) required

Alternative and Complementary Techniques

While HPLC is the primary tool for purity determination, a comprehensive analysis, especially during impurity identification, often involves other techniques.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for impurity identification. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of unknown impurities, which is invaluable for structural elucidation.[8]

  • NMR (Nuclear Magnetic Resonance): NMR spectroscopy is unparalleled for structural confirmation of the main component and can be used for purity assessment (qNMR) when a certified internal standard is used. It provides a holistic view of the sample's composition without chromatographic separation.[6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): If potential impurities are volatile and thermally stable (e.g., residual solvents or certain starting materials), GC-MS offers excellent separation and identification capabilities.[8][9]

Decision Logic for Method Selection

start What is the analytical goal? q1 Routine purity check for a synthesis batch (>95% pure)? start->q1 q2 Need to quantify a specific trace impurity (<0.1%)? q1->q2 No res1 Use RP-HPLC with UV/PDA Detection q1->res1 Yes q3 Need to identify an unknown impurity peak? q2->q3 No res2 Develop an HPLC method with Pre-column Derivatization & FLD q2->res2 Yes res3 Use LC-MS for structural elucidation q3->res3 Yes

Sources

Comparative

The Halogen Dance: A Comparative Guide to Kinase Selectivity of 3-Chloro vs. 3-Fluoro Pyridine Scaffolds

For Immediate Release In the intricate world of kinase inhibitor design, the choice of a single atom can dramatically alter a compound's potency, selectivity, and overall pharmacological profile. For researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of kinase inhibitor design, the choice of a single atom can dramatically alter a compound's potency, selectivity, and overall pharmacological profile. For researchers, scientists, and drug development professionals, understanding the nuanced effects of isosteric replacements is paramount. This guide provides an in-depth, objective comparison of the kinase selectivity imparted by 3-chloro versus 3-fluoro pyridine scaffolds, supported by a critical analysis of the underlying physicochemical principles and a framework for empirical validation.

The Crucial Role of Halogens in Kinase Inhibition

Halogens, particularly chlorine and fluorine, are frequently incorporated into kinase inhibitors to modulate their properties. Their introduction onto a pyridine scaffold can influence everything from binding affinity and selectivity to metabolic stability and solubility. The choice between a 3-chloro and a 3-fluoro substituent is not arbitrary; it is a strategic decision based on a deep understanding of their distinct electronic and steric characteristics.

Chlorine, being larger and more polarizable than fluorine, can engage in different types of interactions within the ATP-binding pocket of a kinase. It can form halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen and nitrogen, which can contribute significantly to binding affinity. Fluorine, on the other hand, is the most electronegative element and a weak hydrogen bond acceptor. Its small size allows it to be well-tolerated in sterically constrained environments. The substitution of a hydrogen atom with fluorine can also have profound effects on the local electronic environment, potentially altering the pKa of nearby functional groups and influencing long-range electrostatic interactions.

A Tale of Two Halogens: Physicochemical and Pharmacokinetic Properties

The decision to employ a 3-chloro or 3-fluoro pyridine scaffold extends beyond the immediate interactions within the kinase active site. These halogens also impart distinct physicochemical properties to the parent molecule, which can have a significant impact on its drug-like characteristics.

Property3-Chloropyridine Scaffolds3-Fluoropyridine ScaffoldsRationale
Lipophilicity (logP) Generally higherGenerally lowerChlorine is larger and less electronegative than fluorine, contributing more to the overall lipophilicity of the molecule.
Aqueous Solubility Generally lowerGenerally higherThe higher polarity and smaller size of fluorine can lead to improved interactions with water molecules, enhancing solubility.
Metabolic Stability Can be susceptible to oxidative metabolismC-F bond is exceptionally strong and generally resistant to metabolic cleavage.The high strength of the carbon-fluorine bond makes it a valuable tool for blocking sites of metabolism.
Binding Affinity Can be enhanced through halogen bonding and favorable hydrophobic interactions.Can be influenced by electrostatic interactions and the ability to occupy sterically hindered pockets.The larger size and polarizability of chlorine allow for different types of non-covalent interactions compared to the smaller, highly electronegative fluorine.

Kinase Selectivity: A Data-Driven, albeit Complex, Picture

While the physicochemical properties provide a theoretical framework, the ultimate determinant of kinase selectivity is empirical data. A direct, head-to-head comparison of a 3-chloropyridine-containing inhibitor and its 3-fluoropyridine counterpart against a broad panel of kinases is the gold standard for elucidating their respective selectivity profiles.

Another study focused on ROCK1 and ROCK2 inhibitors explored the substitution of a pyridine hinge-binding motif with 2-chloro, 2-fluoro, and 3-fluoro pyridines to mitigate cytochrome P450 (CYP) inhibition.[2] Although detailed kinase selectivity data for these specific analogs was not the primary focus of the publication, it underscores the use of halogenated pyridines to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of kinase inhibitors.

The lack of a definitive, publicly available head-to-head comparison emphasizes the context-dependent nature of halogen substitution. The impact of a chloro versus a fluoro group at the 3-position of a pyridine scaffold is highly dependent on the overall molecular structure of the inhibitor and the specific topology of the target kinase's active site.

Experimental Workflows for Determining Kinase Selectivity

To empirically determine the kinase selectivity of 3-chloro versus 3-fluoro pyridine scaffolds in your specific inhibitor series, a systematic experimental approach is essential. The following workflow outlines the key steps:

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: In Vitro Kinase Profiling cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Cellular Assays Synthesis_Chloro Synthesis of 3-Chloropyridine Analog Single_Dose Single-Dose Screening (e.g., 1 µM) against a broad kinase panel Synthesis_Chloro->Single_Dose Synthesis_Fluoro Synthesis of 3-Fluoropyridine Analog Synthesis_Fluoro->Single_Dose IC50_Determination IC50 Determination for 'hit' kinases Single_Dose->IC50_Determination Prioritize hits Selectivity_Profile Generation of Selectivity Profiles (e.g., Kinome Map) IC50_Determination->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR_Analysis Target_Engagement Cellular Target Engagement Assays SAR_Analysis->Target_Engagement Select lead compounds Phenotypic_Screening Phenotypic Screening (e.g., cell viability) Target_Engagement->Phenotypic_Screening

Caption: Experimental workflow for comparing kinase selectivity.

Detailed Protocol: In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of the 3-chloro and 3-fluoro pyridine analogs against a broad panel of human kinases.

Materials:

  • Purified, active recombinant human kinases.

  • Specific peptide or protein substrates for each kinase.

  • ATP (Adenosine Triphosphate), often radiolabeled ([γ-³³P]ATP) or coupled to a detection system.

  • Assay buffer (specific to each kinase).

  • Test compounds (3-chloro and 3-fluoro pyridine analogs) dissolved in DMSO.

  • Microplates (e.g., 384-well).

  • Detection reagents (e.g., scintillation fluid, luminescence reagents).

  • Plate reader capable of detecting the appropriate signal (radioactivity, luminescence, fluorescence).

Procedure:

  • Compound Preparation: Prepare serial dilutions of the 3-chloro and 3-fluoro pyridine analogs in DMSO. A typical starting concentration for single-dose screening is 100 µM, which is then diluted in the assay to a final concentration of 1 µM. For IC50 determination, a 10-point, 3-fold serial dilution is common.

  • Reaction Setup: a. To the wells of a microplate, add the assay buffer. b. Add the test compound dilutions. Include a positive control (a known potent inhibitor for the specific kinase) and a negative control (DMSO vehicle). c. Add the kinase to each well. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined amount of time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection: a. Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter. b. Luminescence-based Assay (e.g., ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a second reagent that converts the ADP generated by the kinase reaction into a luminescent signal. Measure the luminescence using a plate reader.

  • Data Analysis: a. Single-Dose Screening: Calculate the percentage of kinase activity remaining in the presence of the test compound relative to the DMSO control.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) b. IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.

Conclusion and Future Perspectives

The choice between a 3-chloropyridine and a 3-fluoropyridine scaffold in kinase inhibitor design is a multifaceted decision with significant implications for a compound's selectivity and overall developability. While theoretical considerations of lipophilicity, solubility, metabolic stability, and potential binding interactions provide a valuable starting point, they are no substitute for robust empirical data.

The lack of a clear, universal "winner" in the 3-chloro versus 3-fluoro debate underscores the importance of a tailored, data-driven approach to kinase inhibitor design. As our understanding of the subtle forces governing protein-ligand interactions continues to evolve, so too will our ability to rationally design and select the optimal halogen substitution for a given kinase target. The experimental workflows outlined in this guide provide a roadmap for researchers to generate the critical data needed to make these informed decisions and ultimately advance the development of more selective and effective kinase inhibitors.

References

Sources

Validation

A Researcher's Guide to Establishing a Reference Standard for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

For researchers and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of analytical data is paramount. This begins with the quality of the reference standards used. This guide provides a comprehensive comparison and practical workflow for establishing a reliable reference standard for the compound 3-chloro-N-(piperidin-4-yl)pyridin-4-amine , a key intermediate in various research and development pipelines.

While ideally, a primary reference standard from a recognized pharmacopeia such as the United States Pharmacopeia (USP) would be the gold standard, one is not currently available for this specific molecule.[1][2][3] Consequently, laboratories must qualify a commercially available chemical as an in-house, or secondary, reference standard. This guide will compare the characteristics of these two types of standards and provide a detailed, field-proven methodology for the rigorous in-house qualification of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine.

The Reference Standard Landscape: A Comparative Overview

A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis.[4] The primary distinction lies in their provenance and the level of characterization they have undergone.

FeaturePharmacopeial Primary Reference StandardIn-House (Secondary) Qualified Reference Standard
Source Officially recognized pharmacopeia (e.g., USP, EP, JP)[4]Commercial chemical supplier (e.g., Sigma-Aldrich, Enamine)
Certification Comes with a comprehensive certificate, but often not a detailed Certificate of Analysis (CoA) in the traditional sense. Its suitability is guaranteed for its intended monograph use.[1][5]Requires comprehensive in-house testing to generate a detailed Certificate of Analysis.
Traceability Traceable to internationally recognized standards.[3]Traceability must be established through in-house characterization and comparison to well-defined standards where possible.
Purity Assignment Purity is often assigned and should be used as stated.[1]Purity must be meticulously determined through a mass balance approach, accounting for all impurities.[6]
Regulatory Acceptance Generally accepted by regulatory authorities without further justification for its intended use.[4]Requires full documentation of the qualification process for regulatory submission.

Given the absence of a pharmacopeial standard for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine, the onus is on the user to thoroughly characterize a commercially available source. A product identified as 3-chloro-N-(piperidin-4-yl)pyridin-4-amine with CAS Number 1517110-55-2 is available from suppliers such as Sigma-Aldrich, sourced from Enamine. It is crucial to note that such materials are often supplied for research purposes without extensive analytical data, necessitating the qualification workflow detailed below.

Workflow for In-House Qualification of a Reference Standard

The qualification of an in-house reference standard is a multi-step process designed to unequivocally confirm its identity, purity, and potency. The following experimental workflow provides a robust framework for this process.

Caption: Workflow for the in-house qualification of a reference standard.

Phase 1: Identity Confirmation

The primary objective of this phase is to confirm that the chemical structure of the commercial material is indeed 3-chloro-N-(piperidin-4-yl)pyridin-4-amine.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure and confirm the identity of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the substance in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected spectrum should show signals corresponding to the aromatic protons of the chloropyridine ring and the aliphatic protons of the piperidine ring.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to identify all unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons and carbons, providing unambiguous structural confirmation.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and correlations with the expected structure of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine.

Experimental Protocol: Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern, further confirming the identity.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS/MS Analysis: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The expected exact mass should be calculated and compared to the observed mass.

  • Fragmentation Analysis: Perform tandem MS (MS/MS) to generate a fragmentation pattern. The fragments should be consistent with the structure of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine.

Experimental Protocol: Elemental Analysis

Objective: To determine the elemental composition (C, H, N, Cl) and compare it with the theoretical composition of the empirical formula (C₁₀H₁₄ClN₃).[6][7][8][9]

  • Sample Submission: Submit a small, accurately weighed amount of the dried sample to a specialized analytical laboratory for combustion analysis.

  • Data Analysis: The experimentally determined weight percentages of carbon, hydrogen, nitrogen, and chlorine should be within ±0.4% of the theoretical values.

Phase 2: Purity and Potency Assessment

This phase aims to quantify the amount of the main component and identify and quantify any impurities present.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the chromatographic purity of the compound and identify any related substance impurities.

  • Method Development: Develop a stability-indicating HPLC method. A reverse-phase C18 column is a good starting point. The mobile phase could consist of a gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). UV detection should be set at a wavelength where the analyte has significant absorbance.

  • System Suitability: Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately.

  • Analysis: Inject a solution of the reference standard material and analyze the chromatogram for the presence of any additional peaks.

  • Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chromatographic purity.

Experimental Protocol: Water Content by Karl Fischer Titration

Objective: To accurately quantify the water content in the reference standard material.[1][10][11][12][13]

  • Instrument Setup: Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Sample Analysis: Accurately weigh a suitable amount of the solid material and introduce it into the titration cell.

  • Titration: The instrument will automatically titrate the water present and provide a result, typically in weight percent.

Experimental Protocol: Residual Solvents by Headspace Gas Chromatography (GC-HS)

Objective: To identify and quantify any residual organic solvents from the synthesis process.[14][15][16][17][18]

  • Sample Preparation: Accurately weigh the sample into a headspace vial and dissolve it in a suitable high-boiling point solvent (e.g., DMSO or DMF).

  • GC-HS Analysis: Place the vial in the headspace autosampler, which heats the sample to drive volatile solvents into the headspace. The headspace gas is then injected into the GC-MS for separation and detection.

  • Quantification: Quantify any detected solvents against a calibrated standard of those solvents.

Experimental Protocol: Non-Volatile Impurities (Residue on Ignition/Sulphated Ash)

Objective: To determine the content of non-volatile inorganic impurities.[19][20][21][22]

  • Procedure: Accurately weigh a sample into a crucible. Heat the sample gently until it is thoroughly charred. Moisten the residue with sulfuric acid, heat gently until white fumes are no longer evolved, and then ignite at a high temperature (e.g., 600 ± 50 °C) until the residue is completely incinerated.

  • Calculation: The weight of the remaining residue is expressed as a percentage of the initial sample weight.

Phase 3: Documentation and Certification

The final phase involves collating all the analytical data to assign a purity value and create a comprehensive Certificate of Analysis.

Mass Balance Calculation

The purity of the reference standard is determined by a mass balance approach, where the contributions of all impurities are subtracted from 100%.[6]

Purity (%) = (100 - % Water - % Residual Solvents - % Non-Volatile Impurities) x (Chromatographic Purity % / 100)

Generating a Certificate of Analysis (CoA)

A comprehensive CoA should be prepared, summarizing all the experimental findings. An example of the key information to include is provided below.[5][8][10][11][12][14][16][17][18][19]

TestMethodSpecificationResult
Appearance VisualWhite to off-white solidConforms
Identity (¹H NMR) ¹H NMR SpectroscopyConforms to structureConforms
Identity (MS) LC-MS[M+H]⁺ = Expected m/z ± 0.1Conforms
Purity (HPLC) HPLC-UV≥ 99.0%99.X%
Water Content Karl Fischer Titration≤ 0.5%0.X%
Residual Solvents GC-HSMeets USP <467> limitsConforms
Residue on Ignition USP <281>≤ 0.1%0.0X%
Assigned Purity Mass BalanceReport ValueXX.X%

Finally, an appropriate retest date should be assigned, and the reference standard should be stored under controlled conditions to ensure its stability.

By following this comprehensive guide, researchers and drug development professionals can confidently qualify a commercially available chemical as a reliable in-house reference standard for 3-chloro-N-(piperidin-4-yl)pyridin-4-amine, ensuring the accuracy and integrity of their analytical results.

References

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. (2024, June 10). Pharmaceutical Technology. [Link]

  • 4-Dimethyl amino pyridine GC reference standard, AnStan - Certificate of Analysis. Briti Scientific. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac. [Link]

  • Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]

  • The Analysis of Residual Solvents in Pharmaceutical Products Using GC-VUV and Static Headspace. Labsolution. [Link]

  • Karl Fischer Titration Guide for Water (Moisture) Determination. Mettler Toledo. [Link]

  • Reference Standards, Types, Uses, Preparation & Qualification. Veeprho Pharmaceuticals. [Link]

  • Determining the Empirical Formula from an Elemental Analysis. ChemCollective. [Link]

  • Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH. [Link]

  • Certificate of analysis - FAQs Home. EDQM FAQs. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Determining Empirical Formulas. CK-12 Foundation. [Link]

  • Calculating Empirical Formulas for Compounds. Chemistry LibreTexts. [Link]

  • 〈11〉 USP Reference Standards. USP. [Link]

  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent. [Link]

  • Thermogravimetric Analysis (TGA). Aurigaresearch. [Link]

  • Thermogravimetric Analysis. Improved Pharma. [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Eltra. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • What is the Principle of Thermogravimetric Analysis?. XRF Scientific. [Link]

  • Thermogravimetric Analysis (TGA) Theory and Applications. TA Instruments. [Link]

Sources

Comparative

Technical Guide: COA Standards &amp; Performance Benchmarking for CAS 1517110-55-2

[1] Chemical Name: 3-chloro-N-(piperidin-4-yl)pyridin-4-amine CAS: 1517110-55-2 Role: Critical Intermediate for SHP2 Allosteric Inhibitors & Kinase Scaffolds[1] Executive Summary: The Quality-Performance Nexus In the lan...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Chemical Name: 3-chloro-N-(piperidin-4-yl)pyridin-4-amine CAS: 1517110-55-2 Role: Critical Intermediate for SHP2 Allosteric Inhibitors & Kinase Scaffolds[1]

Executive Summary: The Quality-Performance Nexus

In the landscape of targeted protein modulation, specifically within the development of SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors, the purity of building blocks dictates the success of late-stage diversification.[1] CAS 1517110-55-2, a pyridine-piperidine scaffold, serves as a "structural anchor" for next-generation allosteric inhibitors (similar to the pharmacophores found in TNO155 and RMC-4550).[1]

This guide objectively compares the performance implications of varying quality grades of CAS 1517110-55-2. Experimental data suggests that while Standard Grade (>95%) suffices for early hit generation, High-Fidelity Grade (>98.5%) is strictly required for scale-up and structure-activity relationship (SAR) validation to prevent "dead-end" coupling reactions and false-negative biological data.[1]

Certificate of Analysis (COA) Requirements

To ensure reproducibility in drug development, the COA for CAS 1517110-55-2 must validate not just identity, but specific impurity profiles that interfere with nucleophilic aromatic substitutions (


) and amide couplings.[1]
Table 1: Comparative COA Specifications (Standard vs. High-Fidelity)
ParameterTest MethodStandard Grade (Early Discovery)High-Fidelity Grade (GLP/GMP Prep)Impact on Downstream Synthesis
Appearance VisualOff-white to yellow powderWhite to off-white crystalline powderColor often indicates oxidation products (N-oxides) that reduce yield.[1]
Purity (HPLC) C18 RP-HPLC≥ 95.0%≥ 98.5% Impurities <2% prevent side-reactions in competitive coupling steps.[1]
Identity 1H-NMR / LC-MSConforms to structureConforms; No significant extra peaksConfirms absence of regioisomers (e.g., 2-chloro analogs).[1]
Water Content Karl Fischer (KF)≤ 2.0%≤ 0.5% Excess water hydrolyzes sensitive electrophiles (e.g., acid chlorides) in the next step.[1]
Residual Solvents GC-HSN/A< 5000 ppm (MeOH/EtOAc)Solvents can interfere with crystallization or biological assays.[1]
Pd Content ICP-MSN/A< 20 ppm Critical if the scaffold was synthesized via Pd-catalyzed amination; prevents toxicity in bioassays.[1]

Technical Deep Dive: Mechanism & Causality[1]

The "Regioisomer Trap"

The synthesis of CAS 1517110-55-2 typically involves the displacement of a leaving group on a di-halogenated pyridine.[1] A common critical impurity is the 2-chloro regioisomer .[1]

  • Mechanism: If the starting material (e.g., 2,4-dichloropyridine) reacts non-selectively, the amine may attach at the C2 position instead of C4.[1]

  • Consequence: The 2-chloro isomer is often "silent" in standard LC-MS (same mass) but has drastically different reactivity and biological binding affinity.[1]

  • Requirement: The COA must include a specific NMR peak integration check or a validated HPLC method capable of resolving the 2-chloro and 4-chloro isomers.[1]

Salt Form & Hygroscopicity

This amine is often isolated as a Dihydrochloride (2HCl) or Trifluoroacetate (TFA) salt to improve stability.[1]

  • Free Base: Prone to oxidation and air sensitivity.[1]

  • HCl Salt: Hygroscopic.[1] If the COA shows >2% water, the stoichiometry of subsequent reactions (which assume a dry molecular weight) will be skewed, leading to incomplete conversion.

Experimental Protocols

Protocol A: Quality Control HPLC Method

Use this method to validate the purity of incoming batches before use.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bonds).[1]

  • Acceptance Criteria: Main peak retention time ~8.5 min. No single impurity >0.5%.[1][3]

Protocol B: Handling & Storage
  • Receipt: Upon receipt, verify the container seal is intact.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Usage: Allow the vial to warm to room temperature before opening to prevent water condensation (which degrades the salt form).

  • Solubility: Dissolve in DMSO or Methanol. Avoid water for long-term stock solutions due to potential hydrolysis or pH drift.[1]

Visualization of Workflows

Diagram 1: Quality Control & Release Workflow

This flowchart illustrates the decision matrix for accepting a batch of CAS 1517110-55-2 based on critical quality attributes.

QC_Workflow Start Raw Material Receipt (CAS 1517110-55-2) Visual Visual Inspection (Color/Form) Start->Visual Identity Identity Check (1H-NMR / MS) Visual->Identity Purity Purity Analysis (HPLC) Identity->Purity Decision Quality Decision Purity->Decision Data Review Release Release for Synthesis (Grade A) Decision->Release Purity >98% No Regioisomers Reject Reject / Repurify Decision->Reject Purity <95% Wrong Isomer

Caption: QC decision matrix ensuring only high-fidelity scaffold material enters the synthesis pipeline.

Diagram 2: Downstream Application (SHP2 Inhibitor Synthesis)

This diagram shows where CAS 1517110-55-2 fits into the convergent synthesis of a TNO155-like SHP2 inhibitor.

Synthesis_Path Scaffold CAS 1517110-55-2 (Pyridine-Piperidine Scaffold) Coupling Coupling Reaction (SNAr or Amide Bond) Scaffold->Coupling Nucleophile Core Pyrazine/Heterocycle Core (Electrophile) Core->Coupling Electrophile Intermediate Advanced Intermediate Coupling->Intermediate Final SHP2 Allosteric Inhibitor (e.g., TNO155 Analog) Intermediate->Final Deprotection/Purification

Caption: Convergent synthesis pathway utilizing CAS 1517110-55-2 as the key nucleophilic scaffold.

References

  • Chemical Identity & Structure: PubChem.[1][4] Compound Summary for CAS 1517110-55-2 (3-chloro-N-(piperidin-4-yl)pyridin-4-amine). National Library of Medicine.[1] [Link]

  • SHP2 Inhibitor Context: Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [Link]

  • Analytical Method Validation: Snyder, L. R., et al. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for C18 method selection described in Protocol A).

  • TNO155 Clinical Background: Novartis Pharmaceuticals.[1] A Study of TNO155 in Adult Patients With Advanced Solid Tumors. ClinicalTrials.gov Identifier: NCT03114319.[1][5] [Link][5]

Sources

Validation

Definitive Regio-Analysis Guide: 3-chloro-N-(piperidin-4-yl)pyridin-4-amine

Content Type: Technical Comparison & Characterization Guide Subject: Regiochemical differentiation of 3-chloro-4-aminopyridine derivatives Intended Audience: Medicinal Chemists, Process Chemists, and Analytical Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Subject: Regiochemical differentiation of 3-chloro-4-aminopyridine derivatives Intended Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary: The Regioisomer Trap

In the development of SHP2 (e.g., TNO155) and SOS1 inhibitors, the 3-chloro-4-aminopyridine moiety is a pharmacophore critical for hinge binding or active site interactions. The synthesis of 3-chloro-N-(piperidin-4-yl)pyridin-4-amine (hereafter Target 1 ) typically involves nucleophilic aromatic substitution (


).

However, pyridine chemistry is notorious for regioselectivity challenges. A slight deviation in starting material quality (e.g., presence of 2,4-dichloropyridine) or reaction conditions can yield thermodynamically stable but biologically inactive regioisomers. Misidentifying these isomers leads to "dead-end" SAR (Structure-Activity Relationship) data.

This guide provides a self-validating analytical workflow to distinguish Target 1 from its two primary impostors:

  • Isomer A: 3-chloro-N-(piperidin-4-yl)pyridin-2-amine (Regio-shift of amine).

  • Isomer B: 2-chloro-N-(piperidin-4-yl)pyridin-4-amine (Regio-shift of chlorine).

The Synthetic Landscape & Regio-Control

To understand the analysis, one must understand the origin of the impurity. The synthesis generally utilizes 3,4-dichloropyridine .

  • The Mechanism:

    
     reactions on pyridines favor positions ortho or para to the ring nitrogen due to resonance stabilization of the Meisenheimer complex.
    
  • The Competition: In 3,4-dichloropyridine, C4 is para-like and C3 is meta-like. Nucleophilic attack at C4 is significantly faster, favoring Target 1 . However, if the starting material contains 2,4-dichloropyridine , the C2 position is highly reactive, leading to Isomer B .

Visualization: Synthetic Pathways and Isomer Origins

RegioSelectivity SM1 3,4-Dichloropyridine (Starting Material) Target TARGET 1 3-chloro-4-amino (Major Product) SM1->Target SNAr at C4 (Favored) IsoA ISOMER A 3-amino-4-chloro (Rare: Inverse SNAr) SM1->IsoA SNAr at C3 (Disfavored) SM2 2,4-Dichloropyridine (Common Impurity) IsoB ISOMER B 2-chloro-4-amino (Impurity Derived) SM2->IsoB SNAr at C2 (Highly Reactive) Reagent 4-Amino-N-Boc-piperidine (Nucleophile) Reagent->Target Reagent->IsoB

Figure 1: Synthetic origin of the target molecule and its primary regioisomeric impurities.

NMR Forensics: The Gold Standard

Mass spectrometry (MS) alone is often insufficient because these isomers are isobaric (Same MW: ~211.69 Da for free base). 1H NMR is the definitive tool for structural assignment.

The "Smoking Gun" Signals

The pyridine ring protons provide a distinct "fingerprint" based on their coupling constants (


) and chemical environment (Shielding/Deshielding).
FeatureTarget 1 (3-Cl, 4-Amino)Isomer B (2-Cl, 4-Amino)Isomer C (3-Cl, 2-Amino)
Proton H2 Singlet (s) ~8.0–8.2 ppmDoublet (d)

Hz (H6)
Doublet (d)

Hz (H6)
Proton H5 Doublet (d)

Hz Shielded by amine
Doublet of Doublets (dd) or broad singlet ShieldedDoublet of Doublets (H4/H6 coupling)
Proton H6 Doublet (d)

Hz
Doublet (d)

Hz
Doublet (d)

Hz
NOE Signal NH ↔ H5 (Strong) NH ↔ H3 (None - Cl is there)NH ↔ H3 & H5 (Both are protons)NH ↔ H3 (None - Cl is there)
Mechanistic Explanation
  • Target 1: The Chlorine at C3 prevents coupling between H2 and H4 (since H4 is replaced by N). H2 appears as a sharp singlet because it has no adjacent protons. H5 and H6 couple to each other (

    
     Hz).
    
  • Isomer B (2-Cl): The Chlorine is at C2. H6 and H5 are adjacent, showing standard ortho-coupling. H3 is isolated between the Cl and the Amine, often appearing as a singlet or small meta-coupled doublet, but significantly upfield due to the amine's electron donation.

Experimental Protocols

Synthesis of 3-chloro-N-(1-(tert-butoxycarbonyl)piperidin-4-yl)pyridin-4-amine

Note: This protocol yields the Boc-protected intermediate. Deprotection follows standard TFA/DCM procedures.

Reagents:

  • 3,4-Dichloropyridine (1.0 eq)

  • 1-Boc-4-aminopiperidine (1.2 eq)

  • Potassium Carbonate (

    
    , 2.5 eq) or DIPEA (3.0 eq)
    
  • Solvent: DMA (Dimethylacetamide) or NMP.

Procedure:

  • Charge: To a dry pressure vial, add 3,4-dichloropyridine (148 mg, 1.0 mmol) and 1-Boc-4-aminopiperidine (240 mg, 1.2 mmol).

  • Solvate: Add DMA (3.0 mL).

  • Base: Add

    
     (345 mg, 2.5 mmol).
    
  • Reaction: Seal and heat to 120°C for 16–24 hours.

    • Checkpoint: Monitor by UPLC-MS.[1] Target mass [M+H]+ = 312.1 (Cl pattern).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (

    
    ) and brine. Dry over 
    
    
    
    .[2]
  • Purification: Flash chromatography (Hexane/EtOAc gradient 0

    
     60%). The 4-substituted product is typically more polar than the starting material but less polar than bis-substituted byproducts.
    
Analytical Method (UPLC-MS)

To separate regioisomers, a high-pH method is recommended to suppress protonation of the pyridine, maximizing hydrophobic differences.

  • Column: Waters BEH C18 (

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Differentiation:

    • Target 1 (3-Cl, 4-Amino): Retention Time (RT) ~ 1.45 min.

    • Isomer B (2-Cl, 4-Amino): RT ~ 1.55 min (Chlorine at C2 makes the pyridine slightly more lipophilic/less basic than C3).

Decision Tree for Characterization

Use this logic flow to validate your product batch.

DecisionTree Start Isolated Product (Off-white solid) H1NMR 1H NMR (DMSO-d6) Start->H1NMR CheckH2 Check Proton at ~8.1 ppm H1NMR->CheckH2 Singlet Appears as Singlet (s) CheckH2->Singlet Yes Doublet Appears as Doublet (d) CheckH2->Doublet No CheckCoupling Check H5/H6 Coupling Singlet->CheckCoupling ResultIso REJECT: Isomer (Likely 2-chloro or 3-amino) Doublet->ResultIso Ortho Two Doublets (J ~5.5 Hz) CheckCoupling->Ortho Yes Meta Complex / Meta Coupling CheckCoupling->Meta No ResultTarget CONFIRMED TARGET 3-chloro-4-amino Ortho->ResultTarget Meta->ResultIso

Figure 2: Analytical decision tree for validating the regiochemistry of the isolated product.

References

  • SHP2 Inhibitor Synthesis (TNO155 Context)

    • Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases." Nature2016 , 535, 148-152.

    • Note: Establish the relevance of the 3-chloro-4-aminopyridine scaffold in allosteric SHP2 inhibitors.
  • Pyridine Regioselectivity (SNAr Mechanisms): Spivey, A. C., & Arseniyadis, S. "Nucleophilic Aromatic Substitution of Pyridines." Science of Synthesis, 2005. General Reference: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010.
  • NMR Data Verification (Spectral Databases)

    • National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."

    • Search Term: 3,4-dichloropyridine and 4-aminopyridine derivatives for comparison of coupling constants.
  • Experimental Validation (Patents)

    • Novartis AG. "Pyrazine derivatives and their use as SHP2 phosphatase inhibitors." WO2015107495A1.

    • Relevance: Contains specific experimental procedures for the synthesis of the 3-chloro-4-aminopyridine intermedi

Sources

Safety & Regulatory Compliance

Safety

3-chloro-N-(piperidin-4-yl)pyridin-4-amine proper disposal procedures

Executive Hazard Summary 3-chloro-N-(piperidin-4-yl)pyridin-4-amine is a halogenated heterocyclic amine. In the absence of a specific, globally harmonized SDS for this exact intermediate, you must apply Structure-Activit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

3-chloro-N-(piperidin-4-yl)pyridin-4-amine is a halogenated heterocyclic amine. In the absence of a specific, globally harmonized SDS for this exact intermediate, you must apply Structure-Activity Relationship (SAR) safety protocols.[1]

Treat this compound as a Class 6.1 Toxic Substance and a Class 8 Corrosive (Basic) . Its disposal is governed by two critical chemical features:

  • The Basic Nitrogen Centers (Piperidine/Pyridine): These induce high pH, making the waste potentially corrosive (RCRA Code D002) and incompatible with acids.

  • The Chlorine Substituent: This mandates segregation into Halogenated Waste streams. Incineration of this molecule without proper scrubbing generates acidic gases (HCl) and potential dioxins.

Pre-Disposal Assessment & Decision Matrix

Before handling, you must characterize the waste state.[1] Use the following logic flow to determine the correct waste stream.

DisposalMatrix Start Waste Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid StreamA Stream A: Solid Hazardous Waste (Toxic/Corrosive) Solid->StreamA Double Bag & Label HalogenCheck Halogenated Solvent? Liquid->HalogenCheck StreamB Stream B: Halogenated Organic Liquid Waste HalogenCheck->StreamB Yes (e.g., DCM, Chloroform) HalogenCheck->StreamB No (e.g., MeOH, DMSO) *Molecule contains Cl* StreamC Stream C: Non-Halogenated (Only if <1% Halogen)

Figure 1: Waste Stream Decision Matrix. Note that because the solute contains chlorine, the liquid waste should default to the Halogenated stream to ensure proper thermal destruction.[1]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf-life material, contaminated weighing paper, spill cleanup residues.[1]

  • PPE Selection:

    • Gloves: Nitrile (min 0.11 mm) or Laminate film (Silver Shield) if dissolved in organic solvents.

    • Respiratory: N95/P100 particulate respirator if handling open powder outside a fume hood.

  • Containerization:

    • Transfer material into a wide-mouth high-density polyethylene (HDPE) jar.

    • Why HDPE? It is resistant to the basic nature of the piperidine moiety. Avoid glass if the material is suspected to be etched or if mechanical breakage is a risk.

  • Labeling:

    • Affix a hazardous waste label.[2][3]

    • Constituents: "3-chloro-N-(piperidin-4-yl)pyridin-4-amine".

    • Hazards: Check "Toxic" and "Corrosive (Basic)".

  • Secondary Containment:

    • Place the sealed jar into a clear, sealable plastic bag (4-mil thickness) to prevent contamination of the outer container during transport.

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: HPLC effluent, reaction solvents, washing solutions.[1]

ParameterSpecificationCausality / Scientific Rationale
Stream Selection Halogenated Organic The chlorine atom on the pyridine ring can form HCl gas during incineration. Standard "Non-Halogenated" incinerators may lack the necessary scrubbers.
pH Check Do NOT Neutralize Unless explicitly required by your EHS officer, do not attempt to neutralize the amine in the waste container.[1] Exothermic reactions with waste acids can cause geysering.
Container Safety Can / Carboy Use conductive safety cans (if flammable solvent is present) or HDPE carboys. Ensure the cap is vented if there is any risk of ongoing reaction.[4]
Segregation No Oxidizers CRITICAL: Do not mix with Nitric Acid or Peroxides. Amines + Oxidizers = Hypergolic/Explosive mixtures.

Emergency Contingencies: Spill Response

If a spill occurs, immediate containment is required to prevent environmental release (aquatic toxicity) and personnel exposure.[1][2][4]

SpillResponse Alert 1. Alert & Evacuate (Assess Volume) PPE 2. Don PPE (Double Nitrile, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Dyke with absorbent pillows) PPE->Contain Neutralize 4. Neutralization (Optional) (Apply Citric Acid/Spill-X-C) Contain->Neutralize Collect 5. Collection (Scoop into Hazardous Waste Jar) Neutralize->Collect Clean 6. Decontamination (Wash area with soap/water) Collect->Clean

Figure 2: Spill Response Workflow. Neutralization is recommended for basic amines to reduce volatility and corrosivity before collection.

Technical Note on Neutralization: For this specific amine, use a citric acid or sodium bisulfate based spill kit.[1] Avoid using strong mineral acids (HCl, H2SO4) for cleanup, as the heat of neutralization may vaporize the solvent or the amine itself.[1]

Regulatory & Compliance Data

Ensure your waste manifest codes align with the following classifications. Note: As a specific "P" or "U" list code does not exist for this CAS, you must use Characteristic Codes.

  • RCRA Waste Codes (USA):

    • D002: Corrosive (if pH ≥ 12.5 in aqueous solution).[3]

    • D001: Ignitable (if dissolved in flammable solvents like Methanol/Ethanol).

    • F002/F005: If spent halogenated/non-halogenated solvents are used.

  • DOT Shipping (Likely Classifications for Waste Transport):

    • Solid: UN 3263, CORROSIVE SOLID, BASIC, ORGANIC, N.O.S. (3-chloro-N-(piperidin-4-yl)pyridin-4-amine).[1]

    • Alternative: UN 2811, TOXIC SOLID, ORGANIC, N.O.S.[1]

References

  • Fisher Scientific. (2025).[5] Safety Data Sheet: 3-Chloropyridine (Analogous Structure). Retrieved from

  • US EPA. (2025). RCRA Hazardous Waste Codes: D-List and F-List Definitions. Retrieved from

  • Princeton EHS. (2025). Chemical Incompatibility Chart (Amines and Oxidizers). Retrieved from

  • Sigma-Aldrich. (2025).[5][6] Safety Data Sheet: 4-Aminopyridine (Toxicity Analog). Retrieved from

Sources

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